L-VALINE-N-FMOC (D8)
Description
Properties
Molecular Weight |
347.43 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of L-VALINE-N-FMOC (D8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of the deuterated L-Valine derivative, N-α-Fmoc-L-valine-d8. This stable isotope-labeled amino acid is a critical reagent in various advanced research applications, particularly in proteomics for quantitative analysis using mass spectrometry, as well as in biomolecular NMR studies. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the precise quantification of its unlabeled counterpart.
Physicochemical Data
The key quantitative properties of L-VALINE-N-FMOC (D8) and its corresponding unlabeled form are summarized in the table below for direct comparison.
| Property | L-VALINE-N-FMOC | L-VALINE-N-FMOC (D8) |
| Molecular Weight | 339.39 g/mol [1][2] | 347.43 g/mol [3] |
| Molecular Formula | C₂₀H₂₁NO₄[1][4] | C₂₀H₁₃D₈NO₄ ((CD₃)₂CDCD(NH-Fmoc)COOH)[3] |
| Isotopic Purity | Not Applicable | 98 atom % D |
| Mass Shift | Not Applicable | M+8 |
| CAS Number | 68858-20-8[1][2][4] | 1007834-06-1[3] |
Molecular Structure and Deuteration
The N-terminal of the L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. In the deuterated variant, eight hydrogen atoms on the valine residue are substituted with deuterium atoms. This substitution is the basis for the increased molecular weight compared to the natural abundance compound.
Caption: Molecular structure of L-VALINE-N-FMOC (D8) highlighting the deuterated valine residue.
Experimental Protocols
While specific experimental protocols are highly application-dependent, the use of L-VALINE-N-FMOC (D8) in peptide synthesis and proteomics generally follows established methods.
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable resin (e.g., Wang, Rink amide) is deprotected to expose the free amino group.
-
Coupling: L-VALINE-N-FMOC (D8) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin.
-
Capping (Optional): Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in a suitable solvent (e.g., DMF) to allow for the coupling of the next amino acid.
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Use as an Internal Standard in Mass Spectrometry:
-
Sample Preparation: A known amount of L-VALINE-N-FMOC (D8) is spiked into the biological or chemical sample containing the unlabeled L-VALINE-N-FMOC.
-
Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The analyte (unlabeled L-VALINE-N-FMOC) is quantified by comparing its peak area to the peak area of the deuterated internal standard. The M+8 mass difference allows for clear separation and accurate quantification.
Signaling Pathways and Workflows
The logical workflow for utilizing L-VALINE-N-FMOC (D8) in a quantitative proteomics experiment is outlined below.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
An In-depth Technical Guide to L-VALINE-N-FMOC (D8): Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated amino acid L-VALINE-N-FMOC (D8), a crucial tool in modern proteomics, metabolomics, and drug development. This document details its chemical and physical properties, provides a synthesized experimental protocol for its use in solid-phase peptide synthesis, and visualizes its role in cellular signaling.
Core Properties of L-VALINE-N-FMOC (D8)
L-VALINE-N-FMOC (D8), also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8, is a stable isotope-labeled amino acid. The deuterium labeling provides a distinct mass shift, making it an invaluable internal standard for quantitative mass spectrometry-based applications.[1][2][3] Its Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.[3]
Physicochemical Data
| Property | Value | References |
| Chemical Formula | C₂₀H₁₃D₈NO₄ | [4] |
| Molecular Weight | 347.43 g/mol | [1] |
| Labeled CAS Number | 1007834-06-1 | [1][2] |
| Unlabeled CAS Number | 68858-20-8 | [1][3][5] |
| Appearance | White solid | [2] |
| Purity | ≥98% atom % D | [1][2] |
| Melting Point | 143-145 °C | [6][7] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [1] |
Experimental Protocols: Incorporation of L-VALINE-N-FMOC (D8) via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of L-VALINE-N-FMOC (D8) into a peptide chain using manual Fmoc-based solid-phase peptide synthesis. This protocol is based on established methods for SPPS and may require optimization based on the specific peptide sequence and scale of the synthesis.[3][8] Valine, being a hydrophobic amino acid, can sometimes present challenges in SPPS due to peptide aggregation.[9][10]
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
L-VALINE-N-FMOC (D8)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for L-VALINE-N-FMOC (D8)):
-
In a separate vial, dissolve L-VALINE-N-FMOC (D8) (3-5 equivalents relative to resin loading), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this hydrophobic amino acid.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Signaling Pathways and Applications
Isotopically labeled amino acids like L-VALINE-N-FMOC (D8) are instrumental in studying cellular metabolism and signaling pathways. Valine, as a branched-chain amino acid (BCAA), plays a significant role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][4] The incorporation of L-VALINE-N-FMOC (D8) into proteins allows for their precise quantification in complex biological samples, enabling researchers to study the dynamics of protein expression and turnover in response to various stimuli.[11]
Below is a diagram illustrating the central role of BCAAs in the mTOR signaling pathway.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Valine induces inflammation and enhanced adipogenesis in lean mice by multi-omics analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Valine-d8, a deuterated and protected amino acid crucial for various applications in drug development and proteomics, including its use as an internal standard in quantitative mass spectrometry-based assays.
Physicochemical Properties and Specifications
Fmoc-L-Valine-d8 is a stable, isotopically labeled form of the proteinogenic amino acid L-valine, where eight hydrogen atoms have been replaced with deuterium. The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃D₈NO₄ ((CD₃)₂CDCD(NH-FMOC)COOH) | [1] |
| Molecular Weight | 347.43 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Chemical Purity | ≥98% | [1][2] |
| Isotopic Purity | ≥98 atom % D | |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in organic solvents like acetone and methanol. | [4] |
Synthesis of L-Valine-d8
The synthesis of L-Valine-d8 is a critical precursor step. While microbiological and enzymatic methods exist for the deuteration of amino acids, a common chemical synthesis route for racemic valine starts with isovaleric acid.[3][5] A plausible adaptation for the synthesis of L-Valine-d8 would involve the use of a deuterated precursor.
Experimental Protocol: Synthesis of L-Valine-d8
Step 1: Bromination of Isovaleric Acid-d9
A likely starting material for this synthesis is isovaleric acid-d9. The first step involves the α-bromination of this deuterated carboxylic acid.
-
Reaction: Isovaleric acid-d9 is reacted with bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃).
-
Procedure:
-
To a solution of isovaleric acid-d9 in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of PBr₃.
-
Slowly add bromine dropwise while stirring and maintaining the reaction temperature, typically with gentle heating.
-
Monitor the reaction by an appropriate method (e.g., GC-MS) until completion.
-
Work up the reaction mixture to isolate the α-bromo-isovaleric acid-d9.
-
Step 2: Amination of α-bromo-isovaleric acid-d9
The resulting α-bromo acid is then aminated to introduce the amino group, yielding racemic Valine-d8.
-
Reaction: α-bromo-isovaleric acid-d9 is treated with an excess of ammonia.
-
Procedure:
-
Dissolve the α-bromo-isovaleric acid-d9 in a concentrated aqueous ammonia solution.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture and isolate the crude DL-Valine-d8, often by crystallization.
-
Step 3: Chiral Resolution of DL-Valine-d8
To obtain the desired L-enantiomer, a chiral resolution step is necessary. This can be achieved through various methods, including enzymatic resolution or chemical resolution using a chiral resolving agent.[6]
-
Procedure (Illustrative example with a resolving agent):
-
Dissolve the racemic valine-d8 in a suitable solvent.
-
Add a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.
-
Utilize the differential solubility of the diastereomeric salts to separate them by fractional crystallization.
-
Isolate the desired diastereomeric salt and treat it with an acid or base to liberate the L-Valine-d8.
-
Fmoc Protection of L-Valine-d8
The final step in the synthesis is the protection of the α-amino group of L-Valine-d8 with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent.
Experimental Protocol: Fmoc Protection
A common method for Fmoc protection involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
-
Reagents: L-Valine-d8, Fmoc-OSu, a suitable base (e.g., sodium carbonate or triethylamine), and a solvent system (e.g., dioxane/water or acetonitrile/water).
-
Procedure:
-
Dissolve L-Valine-d8 in an aqueous solution of the base.
-
Separately, dissolve Fmoc-OSu in an organic solvent like dioxane or acetonitrile.
-
Slowly add the Fmoc-OSu solution to the L-Valine-d8 solution with vigorous stirring at a controlled temperature (often at or below room temperature).
-
Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Upon completion, acidify the reaction mixture to precipitate the Fmoc-L-Valine-d8.
-
Collect the crude product by filtration, wash with water, and dry under vacuum.
-
Purification of Fmoc-L-Valine-d8
Purification of the crude Fmoc-L-Valine-d8 is essential to achieve the high purity required for its applications. Common methods include recrystallization and preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds.
-
Solvent System: A mixture of an organic solvent and water (e.g., ethanol/water) is often effective for recrystallizing Fmoc-amino acids.[7][8] The solubility of Fmoc-L-valine has been studied in various organic solvents, with acetone and 2-butanone showing high solubility, and acetonitrile showing low solubility.[4]
-
Procedure:
-
Dissolve the crude Fmoc-L-Valine-d8 in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold solvent mixture and dry them under vacuum.
-
Experimental Protocol: Preparative HPLC
For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
-
Column: A C18 column is typically used for the purification of Fmoc-protected amino acids.[9]
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent, is commonly employed.[9]
-
Procedure:
-
Dissolve the crude or partially purified Fmoc-L-Valine-d8 in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Inject the sample onto the preparative HPLC column.
-
Elute the compound using a programmed gradient of the mobile phase.
-
Monitor the elution profile using a UV detector, as the Fmoc group is strongly UV-active.[9]
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain the final product.
-
Analytical Characterization
The identity and purity of the synthesized Fmoc-L-Valine-d8 should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the Fmoc protecting group. The signals for the valine protons will be absent due to deuteration.[10] |
| ¹³C NMR | The carbon-13 NMR spectrum should show signals for all the carbon atoms in the molecule, consistent with the structure of Fmoc-L-Valine. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of Fmoc-L-Valine-d8 (approximately 347.43 Da). |
| HPLC | Analytical HPLC should show a single major peak, confirming the high purity of the final product. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall synthesis and purification workflow and the logical relationship between the key steps.
Caption: Overall workflow for the synthesis and purification of Fmoc-L-Valine-d8.
Caption: Logical relationships in the production of high-purity Fmoc-L-Valine-d8.
References
- 1. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Valine-ð-Fmoc (¹³Câ , 97-99%)- Cambridge Isotope Laboratories, CLM-7793-0.1 [isotope.com]
- 3. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Valine - Wikipedia [en.wikipedia.org]
- 6. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 7. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. FMOC-L-Valine(68858-20-8) 1H NMR [m.chemicalbook.com]
L-VALINE-N-FMOC (D8) CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on L-VALINE-N-FMOC (D8), a deuterated, Fmoc-protected amino acid crucial for various applications in research and development, particularly in the fields of proteomics and drug discovery.
Core Compound Information
L-VALINE-N-FMOC (D8) is a stable isotope-labeled form of the proteinogenic amino acid L-valine. The incorporation of eight deuterium atoms (D8) provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based proteomics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.
Chemical and Physical Properties
| Property | Value | Reference |
| Labeled CAS Number | 1007834-06-1 | [1][2][3] |
| Unlabeled CAS Number | 68858-20-8 | [1][3] |
| Molecular Formula | C₂₀H₁₃D₈NO₄ | [2] |
| Molecular Weight | 347.44 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | |
| Chemical Purity | ≥98% | [1][3] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in DMF and NMP | |
| Storage | Store at 2-8°C, desiccated and protected from light. | [1] |
Key Applications
The primary applications of L-VALINE-N-FMOC (D8) stem from its isotopic label and the presence of the Fmoc protecting group.
-
Quantitative Proteomics: Used as an internal standard for the accurate quantification of proteins and peptides in complex biological samples via mass spectrometry. The known concentration of the deuterated peptide allows for precise determination of the abundance of its endogenous, non-labeled counterpart.
-
Peptide Synthesis: A fundamental building block in Fmoc solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides are instrumental in various assays, including enzyme kinetics, receptor-ligand binding studies, and as tracers in metabolic research.
-
Biomolecular NMR: The deuterium labeling can be utilized in nuclear magnetic resonance (NMR) studies to simplify complex spectra and provide insights into protein structure and dynamics.
Experimental Protocols
The following section details a standard experimental workflow for the utilization of L-VALINE-N-FMOC (D8) in solid-phase peptide synthesis.
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating an L-VALINE-N-FMOC (D8) residue into a growing peptide chain on a solid support resin.
Detailed Methodologies
1. Resin Swelling:
-
Place the appropriate solid-phase resin (e.g., Wang, Rink Amide) in a reaction vessel.
-
Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to swell the resin. Allow to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution.
3. Washing:
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct. This step is critical to prevent side reactions in the subsequent coupling step. An isopropanol (IPA) wash can also be included.
4. Coupling of L-VALINE-N-FMOC (D8):
-
In a separate vial, dissolve L-VALINE-N-FMOC (D8) and an activating agent (e.g., HBTU, HOBt) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated L-VALINE-N-FMOC (D8) solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
5. Washing:
-
Drain the coupling solution and wash the resin extensively with DMF to remove unreacted reagents.
6. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base in DMF.
7. Repeat Cycle:
-
Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.
8. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
9. Purification:
-
The crude peptide is precipitated, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Involvement
While L-VALINE-N-FMOC (D8) is primarily used as a tool for synthesis and quantification, the core L-valine molecule is an essential branched-chain amino acid (BCAA) involved in numerous cellular processes. One key pathway is the PI3K/Akt/mTOR signaling cascade , which is central to cell growth, proliferation, and survival. L-valine has been shown to activate this pathway, promoting protein synthesis.
References
The Principle and Application of L-Valine-N-FMOC (D8) in Stable Isotope Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles, experimental protocols, and applications of L-Valine-N-FMOC (D8) in stable isotope labeling for quantitative proteomics. The use of stable, non-radioactive isotopes has become a cornerstone of modern analytical biochemistry, enabling precise and accurate quantification of proteins and their modifications in complex biological samples. L-Valine-N-FMOC (D8), a deuterated and protected form of the essential amino acid L-valine, serves as a critical building block in the synthesis of heavy-labeled internal standards for mass spectrometry-based proteomics.
Core Principles of Stable Isotope Labeling
Stable isotope labeling leverages the subtle mass difference between a naturally abundant isotope and its less common, heavier counterpart (e.g., hydrogen-1 vs. deuterium/hydrogen-2).[1][2] By incorporating these heavy isotopes into a molecule, a "mass tag" is created that allows it to be distinguished from its unlabeled (light) counterpart by a mass spectrometer.[1] This principle is fundamental to quantitative proteomics, where a known quantity of a heavy-labeled peptide standard is spiked into a biological sample. The ratio of the mass spectrometer signal from the endogenous (light) peptide to the spiked-in (heavy) standard enables precise absolute quantification.[3][4][5]
L-Valine-N-FMOC (D8) is specifically designed for use in Solid Phase Peptide Synthesis (SPPS) to generate these heavy-labeled peptide standards. The key features of this molecule are:
-
L-Valine: An essential amino acid, ensuring that the synthesized peptide is biologically relevant and can mimic a naturally occurring peptide fragment.
-
Deuterium (D8): The eight deuterium atoms replacing hydrogen atoms on the valine side chain create a significant and predictable mass shift, making the resulting peptide easily distinguishable from its endogenous counterpart in a mass spectrometer.
-
N-FMOC (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the N-terminus of the valine.[6] It is essential for the stepwise and controlled addition of amino acids during SPPS.[7] The FMOC group is removed at each cycle of the synthesis to allow the next amino acid to be coupled to the growing peptide chain.[6]
Quantitative Data Summary
The primary quantitative value of L-Valine-N-FMOC (D8) is the precise mass difference it introduces into a synthetic peptide. This mass shift is the basis for its use as an internal standard in mass spectrometry.
| Parameter | Unlabeled L-Valine-N-FMOC | L-Valine-N-FMOC (D8) | Mass Difference (Da) |
| Molecular Formula | C20H21NO4 | (CD3)2CDCD(NH-FMOC)COOH | N/A |
| Molecular Weight | ~339.38 g/mol | ~347.43 g/mol [8] | +8.05 |
| Isotopic Purity | N/A | ≥98 atom % D | N/A |
| Chemical Purity | ≥99% | ≥98%[8] | N/A |
Note: The mass difference of +8.05 Da is a key parameter for programming the mass spectrometer to detect both the light (endogenous) and heavy (standard) peptides.
Experimental Protocols and Workflows
The primary application of L-Valine-N-FMOC (D8) is in the synthesis of stable isotope-labeled peptides for absolute quantification of proteins, often referred to as the AQUA (Absolute QUantification of Proteins) strategy.[4][9]
Experimental Workflow: Peptide Standard Synthesis and Protein Quantification
The overall workflow involves synthesizing a heavy peptide containing L-Valine (D8) and then using it as an internal standard for absolute quantification of a target protein from a biological sample.
Detailed Methodology: Solid Phase Peptide Synthesis (SPPS) of a D8-Valine Labeled Peptide
This protocol outlines the key steps for synthesizing a custom peptide containing a deuterated valine residue using L-Valine-N-FMOC (D8).
-
Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[9]
-
Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes to ensure optimal reaction conditions.[9]
-
-
First Amino Acid Coupling:
-
Couple the first FMOC-protected amino acid to the swollen resin using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[9]
-
-
Peptide Chain Elongation (Iterative Cycles):
-
FMOC Deprotection: Remove the FMOC protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 20% piperidine in DMF for 15-30 minutes.[6][9] This exposes the free amine for the next coupling reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved FMOC adduct.
-
Amino Acid Coupling: Dissolve the next FMOC-protected amino acid (including L-Valine-N-FMOC (D8) at the desired position in the sequence) and an activating agent (e.g., HBTU) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[9]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5]
-
-
Purification and Quantification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the heavy-labeled peptide by mass spectrometry.
-
Accurately quantify the purified peptide standard, for example, by amino acid analysis.
-
Valine Metabolism and its Significance
Understanding the metabolic fate of valine is crucial for designing tracer experiments and interpreting their results. L-valine is a branched-chain amino acid (BCAA) that plays a significant role in various physiological processes, including protein synthesis and energy metabolism.[10]
Valine Catabolic Pathway
The degradation of valine primarily occurs in the mitochondria of tissues like skeletal muscle.[10] The pathway involves a series of enzymatic reactions that convert valine into succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle).
Recent research has highlighted a strong association between elevated levels of circulating BCAAs, including valine, and insulin resistance.[11][12] The valine catabolite 3-hydroxyisobutyrate (3-HIB) has been identified as a potential mediator of this effect, as it can promote lipid accumulation in muscle tissue, which in turn impairs insulin signaling.[7] Stable isotope tracers, including deuterated valine, are invaluable tools for studying the flux through this pathway and understanding how it is altered in metabolic diseases like type 2 diabetes.[13][14] By tracking the appearance of labeled catabolites, researchers can quantify the rate of valine breakdown and its contribution to various metabolic pools.[15][16]
Conclusion
L-Valine-N-FMOC (D8) is a specialized and powerful reagent for modern quantitative proteomics. Its application in the synthesis of heavy-labeled peptide standards enables the highly accurate and precise absolute quantification of proteins and their post-translational modifications from complex biological samples. This capability is crucial for a wide range of research applications, from the discovery of disease biomarkers to the detailed characterization of cellular signaling pathways and the development of new therapeutic agents. A thorough understanding of the principles of stable isotope labeling, the methodologies of peptide synthesis, and the underlying biochemistry of valine metabolism is essential for the effective utilization of this technology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 6. pnas.org [pnas.org]
- 7. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 8. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism [mdpi.com]
- 13. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains. Its unique chemical properties have propelled Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to the forefront of both academic research and industrial drug development. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group, detailing its chemical mechanism, practical application in SPPS, and the critical parameters that influence the success of peptide synthesis.
The Principle of Orthogonality: Why Fmoc Dominates
The success of Fmoc-SPPS lies in its orthogonal protection strategy. The Fmoc group, which temporarily protects the α-amino group of amino acids, is labile to basic conditions. In contrast, the protecting groups used for the reactive side chains of amino acids are labile to acidic conditions. This orthogonality is crucial as it allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely removing the side-chain protecting groups.[1][2] This is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability for deprotection, a method that can lead to the gradual loss of side-chain protecting groups during synthesis.[1][2]
The milder conditions used for Fmoc removal are also compatible with a wider range of sensitive amino acid modifications, such as phosphorylation and glycosylation, making Fmoc-SPPS the method of choice for synthesizing complex, post-translationally modified peptides.[1]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is introduced onto the α-amino group of an amino acid, rendering it unreactive during the subsequent coupling reaction. The most common reagent for this is Fmoc-N-hydroxysuccinimide (Fmoc-OSu).
The key step in Fmoc-SPPS is the selective removal of the Fmoc group to liberate the α-amino group for the next coupling reaction. This is achieved through a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system. This initiates the elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.[2]
Quantitative Analysis of Fmoc-SPPS Efficiency
The efficiency of each step in SPPS is critical, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities, complicating purification and reducing the overall yield.[2]
Resin Loading Efficiency
The initial loading of the first Fmoc-amino acid onto the solid support is a crucial determinant of the maximum possible yield. The loading capacity is typically determined spectrophotometrically by cleaving the Fmoc group from a known weight of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct.
| Resin Type | Typical Loading Range (mmol/g) |
| Wang Resin | 0.5 - 1.2 |
| Rink Amide Resin | 0.4 - 0.8 |
| 2-Chlorotrityl Chloride Resin | 0.8 - 1.6 |
Table 1: Typical loading capacities for common resins used in Fmoc-SPPS.
Coupling Efficiency
The formation of the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the growing peptide chain must be highly efficient. A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages in terms of speed, efficiency, and suppression of side reactions like racemization.
| Coupling Reagent | Model Peptide | Coupling Time | Crude Purity (%) | Reference |
| HCTU | G-LHRH | 2 x 1 min | 87.84 | [3] |
| HCTU | G-LHRH | 2 x 20 min | 90.84 | [3] |
| HATU | 65-74ACP | 2 x 1 min | 83.63 | [4] |
| HATU | 65-74ACP | 2 x 20 min | 82.15 | [4] |
| COMU | G-LHRH | 2 x 1 min | 90.15 | [3] |
| COMU | G-LHRH | 2 x 20 min | 89.76 | [3] |
| PyBOP | 65-74ACP | 2 x 1 min | 48.11 | [4] |
| PyBOP | 65-74ACP | 2 x 20 min | 75.32 | [4] |
Table 2: Comparison of crude purity for peptides synthesized with different coupling reagents and coupling times. G-LHRH (H-GHWSYGLRPG-NH2) and 65-74ACP (VQAAIDYING-OH) are model peptides.[3][4]
Fmoc Deprotection Kinetics
The complete removal of the Fmoc group is essential to prevent the formation of deletion peptides. While 20% piperidine in DMF is the standard reagent, other bases have been investigated to optimize deprotection speed and minimize side reactions.
| Deprotection Reagent | Half-life (t½) | Reference |
| 20% Piperidine in DMF | 7 s | [5] |
| 5% Piperazine in DMF | 60 s | [5] |
| 5% Piperazine + 2% DBU in DMF | 4 s | [5] |
Table 3: Comparison of the half-life for Fmoc deprotection using different base cocktails.[5]
Experimental Protocols
The following are detailed, generalized protocols for the key steps in manual Fmoc-SPPS. Automated synthesizers will follow a similar series of steps.
Resin Preparation and Swelling
-
Weighing: Weigh the appropriate amount of resin for the desired synthesis scale into a reaction vessel.
-
Swelling: Add a suitable solvent (e.g., DMF for polystyrene-based resins) to the resin (approximately 10-15 mL per gram of resin).
-
Agitation: Gently agitate the resin suspension for at least 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
Solvent Removal: Drain the solvent from the reaction vessel.
Loading of the First Fmoc-Amino Acid (to Wang Resin)
-
Activation: In a separate vial, dissolve the first Fmoc-amino acid (2-4 equivalents relative to the resin substitution) and an activating agent such as HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Add a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours, or until the coupling is complete as monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and by-products.
Iterative Peptide Chain Elongation
This cycle is repeated for each amino acid to be added to the peptide sequence.
-
Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature. A typical procedure involves two treatments: one for 5 minutes followed by a second for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) to neutralize the solution and facilitate activation.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes, or until the reaction is complete as indicated by a negative Kaiser test. For difficult couplings, longer reaction times or double coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
Cleavage and Final Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in section 4.3.1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualization of Key Processes
Experimental Workflow of Fmoc-SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Chemical Mechanism of Fmoc Deprotection
Caption: Mechanism of Fmoc group removal by piperidine.
Conclusion
The Fmoc protecting group is a cornerstone of modern peptide synthesis due to its base lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. This approach offers mild reaction conditions, compatibility with a wide range of functional groups, and the ability to synthesize complex and modified peptides with high fidelity. A thorough understanding of the principles of Fmoc chemistry, coupled with optimized protocols and careful selection of reagents, is paramount for researchers, scientists, and drug development professionals to successfully and efficiently produce high-quality peptides for a multitude of applications.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Understanding the Mass Shift of L-VALINE-N-FMOC (D8) in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass shift observed for L-VALINE-N-FMOC (D8), a deuterated internal standard crucial for quantitative mass spectrometry. Understanding this shift is fundamental to ensuring accuracy and precision in analytical methodologies.
The Principle of Isotopic Labeling and Mass Shift
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, stable isotope-labeled internal standards are the gold standard for achieving accurate and reproducible results. These standards are compounds that are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
L-VALINE-N-FMOC (D8) is the deuterated form of L-VALINE-N-FMOC, where eight hydrogen (¹H) atoms have been replaced by eight deuterium (²H) atoms. This substitution is the origin of the "mass shift." Because deuterium has a neutron in its nucleus, which hydrogen lacks, it is approximately twice as heavy. This mass difference allows the mass spectrometer to distinguish between the analyte (light) and the internal standard (heavy), even though they exhibit nearly identical chemical properties, chromatographic retention times, and ionization efficiencies. By adding a known quantity of the deuterated standard to a sample, variations during sample preparation and analysis can be normalized, leading to highly reliable quantification.
The key principle is that the mass shift must be large enough to move the standard's signal outside the natural isotopic distribution of the unlabeled analyte, preventing spectral overlap and ensuring clean signal integration.
Quantitative Data: Unlabeled vs. Deuterated L-Valine-N-Fmoc
The precise mass difference between the unlabeled compound and its deuterated analogue is critical for configuring the mass spectrometer and analyzing the data. The following table summarizes the key quantitative differences.
| Property | L-VALINE-N-FMOC (Unlabeled) | L-VALINE-N-FMOC (D8) |
| Chemical Formula | C₂₀H₂₁NO₄ | C₂₀H₁₃D₈NO₄ |
| Average Molecular Weight ( g/mol ) | ~339.40 | ~347.43 |
| Monoisotopic Mass (Da) | 339.1471 | ~347.1973 |
| Number of Deuterium Atoms | 0 | 8 |
| Theoretical Mass Shift (Da) | N/A | +8.0502 |
Note: Monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element. Average molecular weight is the weighted average of all isotopic masses. In high-resolution mass spectrometry, monoisotopic mass is the more relevant value.
Mass Spectrometry Workflow for Quantitative Analysis
The use of a deuterated internal standard like L-VALINE-N-FMOC (D8) is integrated into a standard quantitative proteomics or metabolomics workflow. The standard is spiked into the sample at the earliest stage to account for variability in all subsequent steps.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification using L-VALINE-N-FMOC (D8)
This section provides a generalized protocol for the quantification of an analyte (e.g., unlabeled Fmoc-Valine) in a biological matrix using L-VALINE-N-FMOC (D8) as an internal standard (IS).
4.1 Materials and Reagents
-
L-VALINE-N-FMOC (D8) Internal Standard
-
Analyte Standard (unlabeled)
-
Biological Matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
4.2 Preparation of Stock and Working Solutions
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve L-VALINE-N-FMOC (D8) in methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a separate stock solution for the unlabeled analyte in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with 50:50 ACN/Water.
-
Calibration Standards: Perform serial dilutions of the Analyte Stock Solution to create a series of calibration standards at known concentrations. Spike each calibrator with the IS Working Solution to a final concentration of 100 ng/mL.
4.3 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (10 µg/mL) to every tube except for blank matrix samples.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4.4 LC-MS/MS Instrumental Parameters (Example)
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (for Triple Quadrupole):
-
Analyte (Fmoc-Valine): Q1: 340.1 -> Q3: [specific fragment ion]
-
IS (Fmoc-Valine-D8): Q1: 348.2 -> Q3: [corresponding specific fragment ion]
-
4.5 Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Navigating the Solubility and Stability of L-VALINE-N-FMOC (D8): An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of isotopically labeled compounds is paramount for successful experimental design and execution. This technical guide provides a comprehensive overview of the solubility and stability of L-VALINE-N-FMOC (D8), a deuterated N-fluorenylmethoxycarbonyl protected form of the amino acid L-valine. Due to the limited availability of specific data for the deuterated (D8) form, this guide leverages data from its non-deuterated counterpart, Fmoc-L-Valine, as a close proxy, a common practice in the absence of specific isotopic data.
Executive Summary
L-VALINE-N-FMOC (D8) is a critical reagent in various scientific applications, including peptide synthesis and as an internal standard in mass spectrometry-based proteomics. Its solubility and stability are key parameters that influence its handling, storage, and utility in these applications. This guide summarizes the available solubility data in various organic solvents, outlines recommended storage and handling conditions to ensure its stability, and provides detailed experimental protocols for researchers to determine these properties for their specific applications.
Solubility Profile
A study by researchers provides detailed mole fraction solubility data for Fmoc-L-Valine in fourteen different monosolvents at temperatures ranging from 283.15 K to 323.15 K.[1] The order of solubility at 323.15 K (50°C) is presented in the table below.
| Solvent | Mole Fraction (x₁) at 323.15 K |
| Acetone | 0.06274 |
| 2-Butanone | 0.05704 |
| Methanol | 0.03966 |
| Ethanol | 0.03124 |
| sec-Butanol | 0.02749 |
| n-Propanol | 0.02535 |
| n-Butanol | 0.02445 |
| n-Pentanol | 0.02335 |
| Butyl acetate | 0.02088 |
| Isopropanol | 0.02038 |
| Isopentanol | 0.01916 |
| Isobutanol | 0.01525 |
| Dimethyl carbonate | 0.01078 |
| Acetonitrile | 0.004770 |
Data extracted from a study on non-deuterated Fmoc-L-Valine and should be considered as an approximation for L-VALINE-N-FMOC (D8).[1]
It is worth noting that one source mentions that the solubility of Fmoc-L-Valine in methanol results in a "very faint turbidity".[2]
Stability and Handling
L-VALINE-N-FMOC (D8) is a stable compound when stored and handled under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and exposure to strong oxidizing agents.
Recommended Storage: For long-term stability, L-VALINE-N-FMOC (D8) should be stored under the following conditions:
-
Temperature: Refrigerated at +2°C to +8°C.
-
Atmosphere: In a desiccated environment to prevent hydrolysis.
-
Light: Protected from light.
Chemical Stability: The compound is generally stable under neutral conditions. However, it is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides.[1]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of L-VALINE-N-FMOC (D8). These are generalized protocols that can be adapted to specific laboratory conditions and equipment.
Protocol 1: Determination of Solubility using the Static Gravimetric Method
This method involves equilibrating a saturated solution of the compound in a solvent at a constant temperature and then determining the concentration of the solute.
Caption: Workflow for Solubility Determination.
Methodology:
-
Preparation: Accurately weigh an excess amount of L-VALINE-N-FMOC (D8) into a glass vial. Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or stirring bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle.
-
Analysis: Carefully withdraw a known volume of the supernatant using a pre-equilibrated (at the experimental temperature) syringe. Immediately filter the solution using a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.
-
Quantification: Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of L-VALINE-N-FMOC (D8) under various stress conditions (e.g., pH, temperature, light).
Caption: Workflow for Stability Assessment.
Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of L-VALINE-N-FMOC (D8) of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
pH Stability: Adjust the pH of the solution using appropriate buffers (e.g., phosphate buffers for neutral pH, HCl for acidic, and NaOH for basic).
-
Thermal Stability: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose the solutions to a controlled light source (e.g., a photostability chamber). Wrap control samples in aluminum foil.
-
-
Time Points: Collect aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% trifluoroacetic acid) is a common starting point.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (around 265 nm).
-
-
Data Analysis: Quantify the peak area of L-VALINE-N-FMOC (D8) at each time point relative to the initial time point (t=0). The appearance of new peaks can indicate degradation products. The stability can be expressed as the percentage of the initial concentration remaining over time.
Conclusion
While direct experimental data on the solubility and stability of L-VALINE-N-FMOC (D8) is scarce, the information available for its non-deuterated analog, Fmoc-L-Valine, provides a strong foundation for its use in research and development. The provided solubility data in various organic solvents and the general stability guidelines, coupled with the detailed experimental protocols, empower researchers to effectively utilize and characterize this important isotopically labeled compound in their specific applications. It is always recommended to perform preliminary in-house solubility and stability tests for any critical application to ensure optimal results.
References
Navigating Isotopic Purity: A Technical Guide to Commercially Available L-Valine-N-FMOC (D8)
For researchers, scientists, and professionals in drug development, the isotopic purity and enrichment of labeled compounds are critical parameters that can significantly impact experimental outcomes. This technical guide provides an in-depth analysis of the isotopic purity and enrichment of commercially available L-Valine-N-FMOC (D8), a deuterated amino acid commonly used in proteomics, biomolecular NMR, and as an internal standard in quantitative mass spectrometry.
This document summarizes the isotopic and chemical purity of L-Valine-N-FMOC (D8) from prominent commercial suppliers. Furthermore, it outlines the general experimental methodologies employed for determining these crucial quality attributes, providing a foundational understanding for the critical evaluation and application of this isotopically labeled compound.
Quantitative Data on Commercial L-Valine-N-FMOC (D8)
The isotopic purity and chemical purity of L-Valine-N-FMOC (D8) are key indicators of its quality. Isotopic purity, often expressed as "atom percent Deuterium (D)," quantifies the percentage of the labeled compound that contains the deuterium isotope at the specified positions. Chemical purity assesses the presence of any non-target chemical species. The following table summarizes the specifications for L-Valine-N-FMOC (D8) as provided by various commercial suppliers.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | DLM-7784 | 98% | 98% |
| Sigma-Aldrich (Merck) | 616087 | 98 atom % D | ≥99% (CP) |
| Eurisotop | DLM-7784-0.5 | 98% | 98% |
Note: Data is based on publicly available information from supplier websites. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA).
Experimental Protocols for Determining Isotopic Purity and Enrichment
While specific, detailed standard operating procedures (SOPs) for the analysis of L-Valine-N-FMOC (D8) are proprietary to the manufacturers and not publicly disclosed, the fundamental techniques employed for determining isotopic purity and enrichment are well-established in the scientific community. The two primary methods are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Workflow
HR-MS is a powerful technique for determining the isotopic enrichment of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. The high resolution allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition.
A general workflow for the determination of isotopic purity of deuterated compounds using HR-MS is as follows:
-
Sample Preparation: The L-Valine-N-FMOC (D8) sample is dissolved in a suitable solvent.
-
Chromatographic Separation (Optional but Recommended): To ensure that the analysis is performed on a pure compound, the sample is often introduced into the mass spectrometer via a liquid chromatography (LC) system. This step separates the analyte of interest from any potential impurities.
-
Ionization: The sample is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their m/z ratios with high precision.
-
Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (M+0), partially deuterated, and fully deuterated (M+8 for D8) species are measured. The isotopic purity is calculated based on the relative abundance of the desired deuterated isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy is another primary technique for assessing isotopic enrichment. It can provide information about the specific sites of isotopic labeling within a molecule. For deuterated compounds, the absence of signals in a ¹H NMR spectrum at the positions of deuterium substitution, or the presence of characteristic signals in a ²H NMR spectrum, can be used to confirm and quantify isotopic enrichment.
A general workflow for the determination of isotopic purity using NMR is as follows:
-
Sample Preparation: A precise amount of the L-Valine-N-FMOC (D8) sample is dissolved in a suitable deuterated NMR solvent.
-
NMR Data Acquisition: ¹H and/or ²H NMR spectra are acquired on a high-field NMR spectrometer. Quantitative NMR requires careful optimization of acquisition parameters to ensure accurate signal integration.
-
Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Integration and Calculation: In ¹H NMR, the integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at non-deuterated positions to determine the extent of deuteration. In ²H NMR, the integral of the deuterium signal is measured. The isotopic enrichment is calculated from these integral values.
Conclusion
Commercially available L-Valine-N-FMOC (D8) is offered with high isotopic and chemical purity, typically around 98% or greater. The determination of these quality parameters relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. While the specific protocols are proprietary to the manufacturers, an understanding of the general workflows for these methods is essential for researchers to critically evaluate the quality of the labeled compounds they procure and to ensure the reliability and reproducibility of their experimental results. For mission-critical applications, it is always advisable to consult the lot-specific Certificate of Analysis and, if necessary, perform in-house validation of isotopic purity.
An In-depth Technical Guide to the Safe Handling of L-VALINE-N-FMOC (D8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for L-VALINE-N-FMOC (D8), a deuterated, FMOC-protected amino acid. The information presented is crucial for ensuring a safe laboratory environment and maintaining the integrity of this specialized reagent. The health and safety data for this deuterated compound are largely based on the data for its non-deuterated counterpart, L-VALINE-N-FMOC, as specific toxicological data for the labeled compound is generally not available.[1] It is assumed that their safety profiles are similar.
Chemical Identification and Properties
L-VALINE-N-FMOC (D8) is a stable, isotopically labeled form of N-Fmoc-L-valine, where eight hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in biomolecular NMR and proteomics research.[2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of L-VALINE-N-FMOC (D8) and its non-deuterated analog.
| Property | L-VALINE-N-FMOC (D8) | L-VALINE-N-FMOC (Non-Deuterated) |
| Chemical Formula | C20D8H13NO4 | C20H21NO4[3][4] |
| Molecular Weight | 347.43 g/mol [2][5] | 339.39 g/mol [4] |
| CAS Number | 1007834-06-1[2][5] | 68858-20-8[2][3][6] |
| Appearance | White to light yellow crystalline powder[7] | White solid[6] / White powder[8] |
| Melting Point | Not available | 143-145 °C[7][9] |
| Solubility | Soluble in methanol (may give very faint turbidity)[7] | No data available[3][8] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[1][2] | Stable under recommended storage conditions.[3][4] |
Hazard Identification and Toxicology
While not classified as a hazardous substance or mixture according to most suppliers, L-VALINE-N-FMOC (D8) should be handled with care, assuming potential for mild irritation.[3][4]
GHS Hazard Statements
Some sources indicate the following potential hazards for the non-deuterated form, although it does not meet GHS hazard criteria for the majority of reports[6]:
-
H302: Harmful if swallowed[6]
-
H312: Harmful in contact with skin[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H332: Harmful if inhaled[6]
-
H335: May cause respiratory irritation[6]
Summary of Toxicological Information
The toxicological properties have not been fully investigated.[3][8] The available data for the unlabeled compound is summarized below.
| Toxicity Metric | Result | Species | Source |
| Acute Oral Toxicity | Not classified as acutely toxic.[1] May be harmful if swallowed.[1][3] | Not specified | [1][3] |
| Acute Dermal Toxicity | Not classified as acutely toxic.[1] May be harmful in contact with skin.[1] | Not specified | [1] |
| Acute Inhalation Toxicity | Not classified as acutely toxic.[1] May be harmful if inhaled.[1][3] | Not specified | [1][3] |
| Skin Corrosion/Irritation | Not classified as an irritant.[1] May cause moderate irritation.[1] | Not specified | [1] |
| Serious Eye Damage/Irritation | Not classified as an irritant.[1] May cause eye irritation.[1] | Not specified | [1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC or OSHA.[3][4] | Not applicable | [3][4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to ensure user safety and product stability.
Handling Workflow
The following diagram outlines the standard workflow for handling L-VALINE-N-FMOC (D8) in a laboratory setting.
Storage Recommendations
-
Temperature: Store refrigerated between +2°C and +8°C.[1][2]
-
Atmosphere: Keep in a desiccated environment to prevent moisture absorption.[1][2]
-
Container: Keep the container tightly closed.[8]
Emergency Procedures
In the event of an emergency, follow these established protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical advice if symptoms occur.[1][4] |
| Skin Contact | Wash off with soap and plenty of water.[1][4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[10] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Flush eyes with water as a precaution.[4] If eye irritation persists, seek medical attention.[10] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][4] Seek medical advice if you feel unwell. |
Spill Response
For a minor spill of the powdered substance, follow the procedure outlined in the diagram below.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][8][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Experimental Protocols
L-VALINE-N-FMOC (D8) is primarily used in solid-phase peptide synthesis and for the preparation of standards for NMR spectroscopy and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
The Fmoc group protects the amine of the valine residue, allowing for its controlled addition to a growing peptide chain on a solid support. The deuterated valine can serve as an isotopic label for subsequent analysis.
Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with a solution of 20% piperidine in DMF.[7] This exposes the free amine for the next coupling step.
-
Amino Acid Activation: Activate the L-VALINE-N-FMOC (D8) by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).[7]
-
Coupling: Add the activated L-VALINE-N-FMOC (D8) solution to the resin. Allow the reaction to proceed for 1-2 hours to form the peptide bond.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, activation, and coupling steps with subsequent amino acids until the desired peptide sequence is assembled.[7]
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[12]
The following diagram illustrates the cyclical nature of Fmoc-based SPPS.
Preparation of an NMR Sample
The deuterated nature of L-VALINE-N-FMOC (D8) makes it useful as an internal standard or for specific NMR experiments.
Methodology:
-
Sample Weighing: Accurately weigh a precise amount of L-VALINE-N-FMOC (D8) (typically 5-25 mg for ¹H NMR) into a clean, dry vial.[8][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, DMSO-d6).[2][11] The deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[13]
-
Dissolution: Add the appropriate volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial and gently agitate to dissolve the sample completely.[2][11]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[2][8] Solid particles can negatively affect the spectral quality.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
References
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. Research SOP: SOP FOR HANDLING OF CHEMICAL SPILLS [researchsop.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Methodological & Application
Application Notes and Protocols for SILAC Experiments Using L-VALINE-N-FMOC (D8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of L-VALINE-N-FMOC (D8) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. These guidelines are intended for professionals in research and development to facilitate the accurate quantitative analysis of proteomes.
Introduction to SILAC and the Use of Heavy Valine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[1][2][3][4] The method relies on the in vivo incorporation of amino acids containing stable isotopes into proteins as cells grow and divide. This allows for the precise comparison of protein abundance between different experimental conditions.[1][2][3][4] Typically, two populations of cells are cultured in media that are identical except for the presence of either a "light" (natural) or a "heavy" (isotope-labeled) form of an essential amino acid. After a sufficient number of cell divisions, the proteomes of the two cell populations are differentially labeled. The samples can then be mixed at an early stage, minimizing experimental variability, and analyzed by mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.[2]
While arginine and lysine are the most commonly used amino acids in SILAC experiments, other essential amino acids like valine can also be employed. The use of heavy valine, such as L-Valine with eight deuterium atoms (D8), can be advantageous in specific experimental contexts, for instance, when studying proteins with a low abundance of arginine and lysine residues or investigating valine metabolism itself.
It is important to note that L-VALINE-N-FMOC (D8) is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group must be removed before the deuterated valine can be used in cell culture media, as the Fmoc group is not compatible with cellular metabolism.
Key Considerations for Using L-VALINE-N-FMOC (D8) in SILAC
-
Fmoc Deprotection: The Fmoc group must be cleaved from the L-Valine-D8 molecule prior to its addition to the cell culture medium. This is a critical step as the reagents used for deprotection can be toxic to cells and must be completely removed.
-
Purification of Heavy Valine: Following deprotection, the L-Valine-D8 must be purified to remove all traces of the deprotection reagents and byproducts.
-
Chromatographic Shift: Deuterated compounds may exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[5] This needs to be considered during data analysis to ensure accurate quantification.
-
Labeling Efficiency: As with any SILAC experiment, it is crucial to ensure complete incorporation of the heavy amino acid into the proteome. This is typically achieved after at least five to six cell doublings.[1] The labeling efficiency should be experimentally verified.
-
Cell Viability: The introduction of a heavy amino acid should not adversely affect cell growth, morphology, or viability. It is recommended to monitor the cells closely during the adaptation phase.
Experimental Protocols
Part 1: Preparation of Heavy L-Valine-D8 for Cell Culture
This protocol describes the deprotection of L-VALINE-N-FMOC (D8) and its subsequent purification.
Materials:
-
L-VALINE-N-FMOC (D8)
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether (ice-cold)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification (optional)
-
Lyophilizer
Procedure:
-
Fmoc Deprotection:
-
Removal of Piperidine and DMF:
-
Remove the piperidine and DMF under reduced pressure using a rotary evaporator.
-
-
Purification of L-Valine-D8:
-
Dissolve the residue in 0.1 M HCl.
-
Wash the aqueous solution with diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected L-Valine-D8.
-
For higher purity, the product can be further purified by HPLC.
-
-
Lyophilization and Sterilization:
-
Lyophilize the purified L-Valine-D8 to obtain a stable powder.
-
Sterilize the L-Valine-D8 powder by gamma irradiation or by dissolving it in a small volume of sterile water and passing it through a 0.22 µm filter before adding it to the sterile culture medium.
-
Part 2: Preparation of SILAC Media
This protocol outlines the preparation of "heavy" and "light" SILAC media. The example provided is for Dulbecco's Modified Eagle Medium (DMEM), but the principle can be adapted for other media such as RPMI-1640.
Materials:
-
DMEM deficient in L-Valine (custom formulation)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
"Light" L-Valine
-
Purified "heavy" L-Valine-D8 (from Part 1)
-
Sterile water
-
0.22 µm sterile filters
Procedure:
-
Prepare Stock Solutions:
-
Prepare a sterile stock solution of "light" L-Valine in water at a concentration of 100x the final concentration in the medium. The standard concentration of L-Valine in DMEM is approximately 94 mg/L.
-
Prepare a sterile stock solution of "heavy" L-Valine-D8 in water at a concentration of 100x the final concentration.
-
-
Prepare "Light" SILAC Medium:
-
To 500 mL of L-Valine-deficient DMEM, add dFBS to a final concentration of 10%, penicillin-streptomycin to 1x, and L-glutamine to its final working concentration.
-
Add the "light" L-Valine stock solution to the final desired concentration (e.g., 94 mg/L for DMEM).
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
-
Prepare "Heavy" SILAC Medium:
-
To 500 mL of L-Valine-deficient DMEM, add dFBS, penicillin-streptomycin, and L-glutamine as for the "light" medium.
-
Add the "heavy" L-Valine-D8 stock solution to the same final molar concentration as the "light" L-Valine.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
Part 3: SILAC Labeling and Experimental Workflow
Procedure:
-
Cell Adaptation:
-
Culture two separate populations of cells, one in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the respective valine isotopes.[1]
-
-
Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control ("light" labeled cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "heavy" and "light" cell lysates.
-
Mix equal amounts of protein from the "heavy" and "light" lysates (typically a 1:1 ratio).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy/light (H/L) ratios.
-
Account for any potential chromatographic shift of the deuterated peptides during data processing.
-
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Representative SILAC Labeling Efficiency
| Cell Line | Passage Number | Labeling Efficiency (%) |
| HeLa | 2 | ~85 |
| HeLa | 4 | ~95 |
| HeLa | 6 | >98 |
| HEK293 | 2 | ~90[9] |
| HEK293 | 4 | >97 |
| A549 | 5 | >97 |
Note: This table presents typical labeling efficiencies. Actual efficiency should be determined experimentally for the specific cell line and conditions used.
Table 2: Potential for Arginine-to-Proline Conversion in SILAC
| Cell Line | Proline in Medium | Arginine Conversion (%) |
| Embryonic Stem Cells | Absent | >90[5] |
| Embryonic Stem Cells | Present | <10[5] |
| HeLa | Absent | ~28[10] |
| HeLa | 200 mg/L | ~2[10] |
Note: While this table illustrates arginine-to-proline conversion, similar metabolic conversions are possible for other amino acids, although less commonly reported. It is important to be aware of the metabolic pathways of the labeled amino acid in the cell line being used.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for SILAC using L-VALINE-N-FMOC (D8).
Signaling Pathway: mTOR Regulation by Valine
Valine, as a branched-chain amino acid, is known to play a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[11][12][13][14] SILAC experiments using heavy valine can be employed to study the dynamics of this pathway in response to various stimuli.
Caption: Simplified mTOR signaling pathway activated by valine.
References
- 1. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway [mdpi.com]
- 13. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Absolute Quantification (AQUA) of Peptides using L-VALINE-N-FMOC (D8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification (AQUA) is a powerful mass spectrometry-based technique that provides precise measurement of protein and peptide abundance in complex biological samples. This method relies on the use of stable isotope-labeled synthetic peptides as internal standards. These standards, which are chemically identical to their endogenous counterparts but differ in mass, are spiked into a sample at a known concentration. By comparing the mass spectrometry signal intensities of the labeled internal standard and the native peptide, the absolute quantity of the target peptide, and by extension the parent protein, can be determined with high accuracy.
This document provides detailed application notes and protocols for the use of L-VALINE-N-FMOC (D8), a deuterated and Fmoc-protected valine amino acid, in the synthesis of AQUA peptides for absolute quantification studies. The incorporation of the D8 isotope in valine provides a distinct mass shift, enabling clear differentiation from the endogenous peptide during mass spectrometric analysis. Valine is a common amino acid, making this labeled reagent broadly applicable for the quantification of a wide range of peptides.
Quantitative Data Summary
The following table represents typical quantitative data obtained from an AQUA experiment designed to measure the absolute abundance of a target peptide in a cell lysate. In this hypothetical example, a synthetic peptide containing L-VALINE (D8) was used as the internal standard to quantify the endogenous levels of the corresponding peptide derived from a protein of interest in two different cell lines.
| Target Peptide Sequence | Cell Line | Endogenous Peptide Peak Area (Light) | AQUA Peptide Peak Area (Heavy, D8) | Spiked AQUA Peptide Amount (fmol) | Calculated Endogenous Peptide Amount (fmol) |
| GFVLGLK | Cell Line A | 1.5 x 10^6 | 3.0 x 10^6 | 50 | 25 |
| GFVLGLK | Cell Line B | 4.5 x 10^6 | 3.0 x 10^6 | 50 | 75 |
| ELVISNFR | Cell Line A | 8.0 x 10^5 | 2.0 x 10^6 | 20 | 8 |
| ELVISNFR | Cell Line B | 2.4 x 10^6 | 2.0 x 10^6 | 20 | 24 |
*V denotes the position of the L-VALINE (D8) in the AQUA peptide.
Experimental Protocols
Protocol 1: Synthesis of an AQUA Peptide using L-VALINE-N-FMOC (D8) via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating L-VALINE-N-FMOC (D8) using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
L-VALINE-N-FMOC (D8)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Diethyl ether
-
Solid Phase Peptide Synthesis (SPPS) vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
For the first amino acid (C-terminus), dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To incorporate the labeled valine, use L-VALINE-N-FMOC (D8) in the corresponding coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quantification of the AQUA Peptide: Accurately determine the concentration of the purified AQUA peptide using amino acid analysis.
Protocol 2: Sample Preparation for AQUA Analysis
This protocol describes the preparation of cell lysates for absolute quantification of a target peptide.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a known amount of protein (e.g., 50 µg) and adjust the volume with ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.
-
-
Spiking of AQUA Peptide: Add a known amount of the purified and quantified AQUA peptide (containing L-VALINE (D8)) to the protein sample. The amount of spiked peptide should be in the expected range of the endogenous peptide.
-
Proteolytic Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 3: LC-MS/MS Analysis for Absolute Quantification
This protocol provides a general guideline for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument and the target peptide.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)
Procedure:
-
LC Separation:
-
Inject the reconstituted peptide sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the target peptide from other components.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion Selection: Set the mass spectrometer to specifically select the precursor ion m/z values for both the light (endogenous) and heavy (AQUA) peptides.
-
Fragmentation: Fragment the selected precursor ions in the collision cell.
-
Fragment Ion Monitoring: Monitor specific, high-intensity fragment ions (transitions) for both the light and heavy peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides from the extracted ion chromatograms.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the AQUA peptide.
-
Calculate the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of Spiked AQUA Peptide)
-
Visualizations
mTOR Signaling Pathway
Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and proliferation often studied using quantitative proteomics.
Experimental Workflow for AQUA Proteomics
Application Notes and Protocols for Incorporating L-VALINE-N-FMOC (D8) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the stable isotope-labeled amino acid, L-VALINE-N-FMOC (D8), into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols detailed herein are intended to facilitate the production of high-quality, deuterated peptides for use as internal standards in quantitative mass spectrometry-based proteomics, as well as for structural and functional studies by biomolecular NMR.
Introduction
Stable isotope-labeled (SIL) peptides are indispensable tools in modern proteomics and drug development.[1] The incorporation of amino acids containing heavy isotopes, such as Deuterium (²H or D), allows for the precise and accurate quantification of proteins and peptides in complex biological samples. L-VALINE-N-FMOC (D8) is a deuterated analog of L-Valine, where eight hydrogen atoms have been replaced by deuterium. This mass shift of +8 Da enables the synthesized peptide to be readily distinguished from its endogenous, light counterpart by mass spectrometry.[2]
The use of Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry is the most widely adopted strategy for SPPS, offering mild deprotection conditions and high-quality peptide synthesis.[2][3] This document outlines the key considerations and detailed protocols for the efficient and reliable incorporation of Fmoc-L-Valine-d8 into peptide sequences.
Key Applications of Peptides Incorporating L-VALINE-N-FMOC (D8)
-
Quantitative Proteomics: As internal standards for the absolute quantification of proteins by methods such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[4]
-
Biomolecular NMR: For structural and dynamic studies of proteins and protein-protein interactions. The deuterium labeling can simplify complex NMR spectra.[5]
-
Metabolic Flux Analysis: To trace the metabolic fate of valine in cellular pathways.
-
Pharmacokinetic Studies: To differentiate and quantify a therapeutic peptide from its endogenous form.
Quantitative Data Summary
While specific comparative studies on the coupling efficiency of Fmoc-L-Valine-d8 versus its non-deuterated counterpart are not extensively published, the general principles of SPPS suggest that the kinetic isotope effect of deuterium is unlikely to significantly impact the chemical reactions of peptide synthesis. Therefore, coupling efficiencies are expected to be comparable to those of standard Fmoc-L-Valine-OH. The following table provides a general expectation for peptide synthesis outcomes based on standard Fmoc chemistry.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | > 99% | Dependent on the peptide sequence, coupling reagent, and reaction conditions. Valine is a β-branched amino acid, which can present steric hindrance, potentially requiring longer coupling times or double coupling. |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent. Purification by RP-HPLC is typically required. |
| Final Peptide Purity | > 95% | Achievable with optimized purification protocols.[6] |
| Overall Yield | 10-50% | Dependent on peptide length, sequence complexity, and purification efficiency. |
| Isotopic Purity | > 98% | As specified by the manufacturer of Fmoc-L-Valine-d8.[2] |
Experimental Protocols
The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies and can be adapted for both manual and automated peptide synthesizers.[7][8]
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used.
-
For C-terminal amides: Rink amide resin is a standard choice.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
First Amino Acid Loading (for Wang and 2-Chlorotrityl Chloride Resins)
This step is for attaching the first amino acid to the resin. If using a pre-loaded resin, this step can be skipped.
Protocol for Wang Resin:
-
Dissolve 2-5 equivalents of the first Fmoc-amino acid and 0.5-1 equivalent of N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP).
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:7 v/v/v) for 30 minutes.
-
Wash the resin with DMF and then dichloromethane (DCM).
Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence, including the incorporation of Fmoc-L-Valine-d8.
Protocol:
-
Add a solution of 20% piperidine in DMF to the resin-bound peptide.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Due to the steric hindrance of the β-branched side chain of valine, optimized coupling conditions are recommended.
Protocol:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Valine-d8 and 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.
-
Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates a complete reaction.
-
After a complete coupling, wash the resin thoroughly with DMF.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
Wash the peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
Protocol:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.[3]
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).[9]
-
Lyophilize the pure peptide fractions to obtain a white powder.
Visualization of Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Application in a Kinase Assay
Peptides containing L-Valine-d8 can be used as substrates in kinase assays to study enzyme kinetics and inhibitor efficacy. The phosphorylated and non-phosphorylated forms of the peptide can be distinguished and quantified by mass spectrometry.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteome.moffitt.org [proteome.moffitt.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of L-Valine Using L-VALINE-N-FMOC (D8) as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Valine in biological matrices. The use of a stable isotope-labeled internal standard, L-VALINE-N-FMOC (D8), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput screening and can be readily implemented in drug development and clinical research settings for pharmacokinetic and metabolic studies.
Introduction
L-Valine is an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes.[1] Accurate quantification of L-Valine in biological fluids is vital for diagnosing and monitoring certain metabolic disorders and for pharmacokinetic studies of drugs that may influence amino acid metabolism. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and correct for variability throughout the analytical process.[2][3] This note describes a validated LC-MS/MS method employing L-VALINE-N-FMOC (D8) for the precise quantification of L-Valine.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: LC-MS/MS workflow for L-Valine quantification.
Materials and Methods
Reagents and Materials
-
L-Valine standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
LC System: UPLC System
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[8]
Protocols
Preparation of Standard and Internal Standard Stock Solutions
-
L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.
-
L-VALINE-N-FMOC (D8) Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-VALINE-N-FMOC (D8) in methanol.
-
Working Solutions: Prepare serial dilutions of the L-Valine stock solution in ultrapure water to create calibration standards. Prepare a working solution of the IS by diluting the stock solution with methanol.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 50 µL of borate buffer (pH 9.0) and 50 µL of FMOC-Cl solution (10 mM in acetonitrile). Vortex and let the reaction proceed for 5 minutes at room temperature.[9]
-
Quench Reaction: Add 20 µL of a primary amine solution (e.g., glycine) to quench the excess FMOC-Cl.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): Condition an SPE cartridge with methanol followed by water. Load the derivatized sample, wash with a low organic solvent concentration, and elute with a high organic solvent concentration. Evaporate the eluate to dryness and reconstitute in the mobile phase.[9]
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for FMOC derivatives).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing standard solutions of derivatized L-Valine and L-VALINE-N-FMOC (D8). The precursor ion will be the [M+H]+ or [M-H]- of the FMOC-derivatized analyte and IS. The product ions will result from the fragmentation of the precursor.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| L-Valine | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 10% | < 12% | 90 - 110% |
| Medium | 10 | < 8% | < 10% | 92 - 108% |
| High | 80 | < 5% | < 8% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| L-Valine | > 85% | < 15% |
Table 4: Limit of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.1 |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is outlined below.
Caption: Quantification logic using an internal standard.
Conclusion
The described LC-MS/MS method utilizing L-VALINE-N-FMOC (D8) as an internal standard provides a reliable and high-throughput approach for the quantification of L-Valine in biological samples. The use of a stable isotope-labeled internal standard effectively mitigates potential analytical errors, leading to high-quality data suitable for demanding research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Valine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7784-0.5 [isotope.com]
- 5. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. davidpublisher.com [davidpublisher.com]
- 9. researchgate.net [researchgate.net]
Metabolic Labeling of Proteins with L-Valine-d8 in Cell Culture for Quantitative Proteomics
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3] This technique involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] By replacing a natural ("light") amino acid with a "heavy" counterpart in the cell culture medium, all newly synthesized proteins incorporate the heavy amino acid.[1] This allows for the direct comparison of protein abundance between different cell populations (e.g., control vs. treated) by mixing the cell lysates and analyzing the peptide ratios using mass spectrometry.[5]
This document provides detailed application notes and protocols for the metabolic labeling of proteins using L-Valine-d8 in cell culture. It also describes the complementary technique of Absolute Quantification (AQUA) proteomics, which utilizes synthetically produced stable isotope-labeled peptides, such as those synthesized with L-VALINE-N-FMOC (D8), as internal standards for the precise quantification of specific proteins.
Principle of SILAC with L-Valine-d8
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. In this case, one population is grown in "light" medium containing natural L-Valine, while the other is grown in "heavy" medium where L-Valine is replaced with L-Valine-d8. After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have fully incorporated L-Valine-d8.[4]
The two cell populations can then be subjected to different experimental conditions. After treatment, the "light" and "heavy" cell lysates are combined in a 1:1 ratio. This early mixing minimizes sample handling-related quantitative errors. The combined protein mixture is then processed for MS analysis (e.g., protein extraction, digestion into peptides). In the mass spectrometer, a peptide containing L-Valine-d8 will have a mass shift of +8 Daltons compared to its light counterpart. The relative abundance of the protein is determined by comparing the signal intensities of the light and heavy peptide pairs.
Applications
Metabolic labeling with L-Valine-d8 is a versatile technique with broad applications in proteomics and drug development, including:
-
Quantitative analysis of protein expression: Comparing global protein abundance changes between different cellular states (e.g., drug treatment, disease vs. healthy).[6]
-
Studying post-translational modifications (PTMs): Investigating dynamic changes in PTMs like phosphorylation, ubiquitination, and acetylation.
-
Protein-protein interaction studies: Differentiating specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.
-
Pulse-SILAC for studying protein turnover: Monitoring the synthesis and degradation rates of proteins.[3]
Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that include protein identification, the number of peptides quantified for each protein, the calculated heavy/light (H/L) ratio, and statistical analysis (e.g., p-value).
Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment Using L-Valine-d8
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Peptides Quantified |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | 12 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | 25 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.15 | 0.45 | 18 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.48 | 0.005 | 9 |
| P10412 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.99 | 0.91 | 15 |
This is a representative table. Actual data will vary based on the experiment.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Valine-d8 (SILAC)
This protocol outlines the steps for relative quantification of proteins using SILAC with L-Valine-d8.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine
-
Dialyzed fetal bovine serum (dFBS)
-
Natural L-Valine ("light")
-
L-Valine-d8 ("heavy")
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the valine-deficient medium with natural L-Valine to its normal physiological concentration. Add dFBS and antibiotics.
-
Prepare "heavy" SILAC medium by supplementing the valine-deficient medium with L-Valine-d8 to the same final concentration as the light valine. Add dFBS and antibiotics.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[4]
-
-
Checking Labeling Efficiency (Optional but Recommended):
-
After 5-6 passages, harvest a small number of cells from the "heavy" culture.
-
Extract proteins, digest them into peptides, and analyze by LC-MS/MS.
-
Search the data for valine-containing peptides and determine the percentage of heavy label incorporation. The incorporation efficiency should be >97%.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, treat the cell populations according to the experimental design (e.g., one population with a drug and the other with a vehicle control).
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the "light" and "heavy" cell populations separately using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Proceed with standard proteomics sample preparation protocols, including reduction, alkylation, and in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the H/L ratios for each identified protein. The software will detect the mass shift of +8 Da for peptides containing L-Valine-d8.
-
Protocol 2: Absolute Quantification using a Synthetic Peptide Standard (AQUA)
This protocol describes the use of a synthetic, stable isotope-labeled peptide, synthesized using L-VALINE-N-FMOC (D8), for the absolute quantification of a target protein.
Part A: Synthesis of the L-Valine-d8 Labeled Peptide
This is a specialized procedure typically performed by dedicated peptide synthesis services. The following is a general overview of the solid-phase peptide synthesis (SPPS) process using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including L-VALINE-N-FMOC (D8))
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)[7]
-
Coupling reagents (e.g., HCTU, HATU)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Preparation: Swell the chosen resin in a suitable solvent like DMF.[7]
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.[7]
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a piperidine solution to expose the free amine.
-
Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids, including L-VALINE-N-FMOC (D8) at the desired position, using a coupling reagent. Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.[7]
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification and Quantification: Purify the synthesized heavy peptide by HPLC and accurately determine its concentration.
Part B: AQUA Workflow
Materials:
-
Cell or tissue lysate containing the protein of interest
-
Synthesized and quantified heavy peptide standard (containing L-Valine-d8)
-
Trypsin
-
LC-MS/MS system capable of targeted analysis (e.g., SRM, PRM)
Procedure:
-
Protein Digestion: Digest a known amount of the biological protein sample with trypsin.
-
Spiking of Heavy Peptide: Add a known amount of the purified heavy peptide standard to the digested sample.
-
LC-MS/MS Analysis: Analyze the mixture using a targeted mass spectrometry method (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM). The instrument will be programmed to specifically monitor for the precursor and fragment ions of both the endogenous "light" peptide and the synthetic "heavy" peptide.
-
Quantification: The absolute quantity of the endogenous peptide is determined by comparing its peak area to the peak area of the known amount of the co-eluting heavy peptide standard.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for SILAC
Caption: Workflow for relative protein quantification using SILAC with L-Valine-d8.
Experimental Workflow for AQUA
Caption: Workflow for absolute protein quantification using the AQUA method.
Example Signaling Pathway: Wnt Signaling
SILAC-based proteomics has been successfully used to study the dynamics of protein-protein interactions within signaling pathways, such as the Wnt signaling pathway, which is crucial in development and disease.[8][9]
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Conclusion
Metabolic labeling of proteins with L-Valine-d8 in a SILAC workflow provides a robust and accurate method for the relative quantification of proteome-wide changes in cell culture models. This technique is invaluable for understanding the cellular responses to various stimuli, including drug candidates. For the precise quantification of specific target proteins, the AQUA method, utilizing synthetic peptides labeled with isotopes such as those derived from L-VALINE-N-FMOC (D8), offers a powerful complementary approach. Together, these methods provide a comprehensive toolkit for quantitative proteomics in basic research and drug development.
References
- 1. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Triple SILAC to Determine Stimulus Specific Interactions in the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: L-VALINE-N-FMOC (D8) for Biomolecular NMR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Deuterium in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules at atomic resolution.[1] However, for proteins larger than ~25 kDa, ¹H-¹H dipolar coupling leads to increased relaxation rates, resulting in broadened signals and poor signal-to-noise ratios, which complicates spectral analysis.[2]
Isotopic labeling, particularly the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a powerful strategy to overcome these limitations.[2][3] Deuteration simplifies complex ¹H-NMR spectra and reduces dipolar relaxation effects, which sharpens the signals of the remaining protons and significantly enhances spectral quality.[3] L-Valine-N-FMOC (D8) is a deuterated, protected amino acid designed for incorporation into peptides and proteins, enabling detailed NMR analysis of large and complex biomolecular systems.[4][5] The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group makes it particularly suitable for Solid-Phase Peptide Synthesis (SPPS).[6][7]
Key Applications of L-VALINE-N-FMOC (D8)
The primary application of Fmoc-L-Valine-d8 is the synthesis of peptides with site-specific deuterium labels for NMR analysis.[4] This approach offers several distinct advantages:
-
Spectral Simplification: By replacing eight protons on the valine side chain with deuterium, which is essentially invisible in ¹H-NMR, the complexity of the spectrum is dramatically reduced.[3][8] This aids in resolving signal overlap, a common challenge in large biomolecules.[1]
-
Improved Resolution and Sensitivity: In a larger, deuterated protein, the remaining protons have longer relaxation times. This leads to sharper resonance lines and improved signal-to-noise, enabling the study of high-molecular-weight proteins and complexes that would otherwise be intractable by solution NMR.[2][9]
-
Probing Structure and Dynamics: Selectively labeled peptides can be used to probe specific regions of a protein. By monitoring the chemical shifts and relaxation properties of the labeled site, researchers can gain insights into local conformation, dynamics, and interactions with ligands or other proteins.[10]
Data Presentation: Properties of L-VALINE-N-FMOC (D8)
Quantitative data for the raw material is crucial for synthesis planning and quality control. The table below summarizes the key properties of commercially available L-VALINE-N-FMOC (D8).
| Property | Value | Source |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8; Fmoc-Val-OH-d8 | [4][5] |
| Linear Formula | (CD₃)₂CDCD(NH-FMOC)COOH | [4][5] |
| Molecular Weight | 347.43 g/mol | [4][5] |
| Isotopic Purity | ≥ 98 atom % D | [4] |
| Chemical Purity | ≥ 98% | [4][5] |
| Appearance | Solid | |
| Primary Application | Biomolecular NMR, Proteomics, Peptide Synthesis | [4][5] |
Experimental Workflow and Protocols
The most direct application for L-VALINE-N-FMOC (D8) is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 3. quora.com [quora.com]
- 4. L-Valine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7784-0.5 [isotope.com]
- 5. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for L-VALINE-N-FMOC (D8) Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-α-Fmoc-L-valine-d8 in the synthesis of deuterium-labeled peptides. These peptides are invaluable internal standards for quantitative proteomics and various mass spectrometry-based assays. The incorporation of L-valine-d8, which is 8 daltons heavier than its unlabeled counterpart, allows for precise and accurate quantification of target peptides in complex biological matrices.
I. Introduction to Stable Isotope Labeled Peptides
Stable isotope labeling is a powerful technique in which a naturally low-abundance isotope (such as 2H, 13C, or 15N) is incorporated into a peptide or protein. These labeled molecules serve as ideal internal standards for mass spectrometry (MS) analysis because they are chemically identical to their endogenous counterparts but have a distinct mass difference.[1][2] This allows for accurate quantification, as the labeled and unlabeled peptides co-elute during chromatography and experience similar ionization efficiencies, minimizing experimental variability.[3][4]
Fmoc-L-Valine-d8 is a deuterated amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label at a specific valine residue within a peptide sequence.
II. Solid-Phase Peptide Synthesis (SPPS) of L-Valine-d8 Labeled Peptides
The primary method for synthesizing these labeled peptides is the Fmoc solid-phase peptide synthesis (SPPS) technique.[5][6][7] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]
Key Materials and Reagents:
-
N-α-Fmoc-L-valine-d8
-
Standard N-α-Fmoc protected amino acids
-
Appropriate resin (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide)[7][10]
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Experimental Workflow for SPPS
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
Detailed Protocol for Manual SPPS of a L-Valine-d8 Labeled Peptide:
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[10]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid (either a standard amino acid or Fmoc-L-Valine-d8), 3-5 equivalents of a coupling reagent like HBTU, and 6-10 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-L-Valine-d8 at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Quality Control:
-
Lyophilize the purified peptide fractions.
-
Confirm the identity and purity of the final labeled peptide using mass spectrometry.
-
III. Sample Preparation for Mass Spectrometry Analysis
Once the L-Valine-d8 labeled peptide is synthesized and purified, it can be used as an internal standard for the quantification of its unlabeled analogue in biological samples.
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing biological samples with a labeled peptide standard.
Detailed Protocol for Sample Preparation:
-
Protein Extraction: Lyse the biological sample (cells or tissue) using an appropriate lysis buffer to extract the proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Spiking with Internal Standard: Add a known amount of the purified L-Valine-d8 labeled peptide to the protein lysate. The amount to be added should be optimized based on the expected concentration of the endogenous peptide.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 56°C.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark.[11]
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add a protease, such as trypsin, and incubate overnight at 37°C to digest the proteins into peptides.[11]
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a solid-phase extraction (SPE) method, such as a C18 column, to remove salts and other contaminants that can interfere with MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in an appropriate solvent for liquid chromatography.
-
Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12]
-
-
Data Analysis:
-
Extract the ion chromatograms for both the unlabeled (light) and the L-Valine-d8 labeled (heavy) peptides.
-
Calculate the ratio of the peak areas of the heavy to light peptides to determine the relative or absolute quantity of the target peptide in the original sample.[11]
-
IV. Quantitative Data and Expected Results
The primary quantitative data obtained from these experiments is the mass shift of the labeled peptide and the ratio of heavy to light peptide signals in the mass spectrometer.
| Parameter | Description | Typical Value |
| Mass Shift | The difference in mass between the L-Valine-d8 labeled peptide and its unlabeled counterpart. | +8 Da |
| Isotopic Purity | The percentage of the labeled peptide that contains the desired number of deuterium atoms. | >98% |
| Chemical Purity | The percentage of the target peptide in the synthesized product, typically determined by HPLC. | >95% |
During LC-MS/MS analysis, the light and heavy peptides should co-elute. The mass spectrometer will detect two distinct precursor ions separated by the mass of the incorporated deuterium atoms.
Example Mass Spectrum Data:
| Peptide | Precursor m/z (Light) | Precursor m/z (Heavy, +8 Da) |
| Example Peptide 1 | 650.34 | 654.36 |
| Example Peptide 2 | 789.41 | 793.43 |
By comparing the peak areas of the light and heavy peptide signals, the concentration of the endogenous peptide can be accurately determined.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for L-VALINE-N-FMOC (D8) in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-VALINE-N-FMOC (D8) as an internal standard in mass spectrometry-based quantitative analyses. The following sections outline the essential mass spectrometry data acquisition parameters, a comprehensive experimental protocol for sample preparation and analysis, and a visual representation of the experimental workflow.
Introduction
L-VALINE-N-FMOC (D8) is the deuterated form of N-(9-Fluorenylmethoxycarbonyl)-L-valine, a derivative of the essential amino acid valine. The incorporation of eight deuterium atoms provides a stable isotope-labeled internal standard crucial for accurate quantification of L-valine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 9-fluorenylmethoxycarbonyl (FMOC) group enhances the hydrophobicity of the amino acid, improving its retention on reversed-phase chromatography columns and increasing its ionization efficiency in the mass spectrometer. This application note details a robust method for the analysis of L-valine utilizing L-VALINE-N-FMOC (D8) as an internal standard with detection by electrospray ionization (ESI) in negative ion mode via Multiple Reaction Monitoring (MRM).
Mass Spectrometry Data Acquisition Parameters
The successful quantification of L-valine using its deuterated and FMOC-derivatized internal standard relies on optimized mass spectrometry parameters. The following tables summarize the key acquisition parameters for L-VALINE-N-FMOC (D8) and its non-labeled counterpart. These parameters should be used as a starting point and may require further optimization based on the specific mass spectrometer being used.
Table 1: Mass Spectrometry Parameters for L-VALINE-N-FMOC (D8)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 346.2 |
| Product Ion (Q3) 1 m/z | 179.1 |
| Product Ion (Q3) 2 m/z | 302.2 |
| Collision Energy (CE) for 179.1 | Optimization Recommended (Typical Range: 15-30 eV) |
| Collision Energy (CE) for 302.2 | Optimization Recommended (Typical Range: 10-25 eV) |
| Dwell Time | 50-100 ms |
Table 2: Mass Spectrometry Parameters for L-VALINE-N-FMOC (Non-labeled)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 338.2 |
| Product Ion (Q3) 1 m/z | 179.1 |
| Product Ion (Q3) 2 m/z | 294.2 |
| Collision Energy (CE) for 179.1 | Optimization Recommended (Typical Range: 15-30 eV) |
| Collision Energy (CE) for 294.2 | Optimization Recommended (Typical Range: 10-25 eV) |
| Dwell Time | 50-100 ms |
The primary fragmentation of the FMOC-derivatized valine in negative ion mode involves the cleavage of the FMOC group, resulting in a characteristic product ion at m/z 179.1. A secondary fragmentation pathway involves the neutral loss of carbon dioxide (CO2), leading to a product ion at m/z 302.2 for the deuterated standard and m/z 294.2 for the non-labeled analyte.
Experimental Protocol
This protocol outlines the steps for sample preparation, derivatization, and LC-MS/MS analysis for the quantification of L-valine using L-VALINE-N-FMOC (D8) as an internal standard.
Materials and Reagents
-
L-Valine standard
-
L-VALINE-N-FMOC (D8) internal standard
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, cell lysate)
Sample Preparation and Derivatization
-
Sample Extraction: If working with a complex matrix like plasma, perform a protein precipitation step. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Internal Standard Spiking: Add a known concentration of L-VALINE-N-FMOC (D8) internal standard solution to the extracted sample supernatant or standard solutions.
-
Derivatization Reaction:
-
To 50 µL of the sample or standard, add 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
-
Reaction Quenching: To stop the reaction, add 50 µL of 1% formic acid in water. Vortex for 10 seconds.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-20% B
-
10.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Tables 1 and 2.
Experimental Workflow Diagram
Troubleshooting & Optimization
Incomplete Fmoc-deprotection of L-VALINE-N-FMOC (D8) in peptide synthesis
This technical support guide addresses the common issue of incomplete Fmoc-deprotection of L-Valine-N-Fmoc (D8) during solid-phase peptide synthesis (SPPS). Valine, a β-branched amino acid, is known for its steric hindrance, which can impede the complete removal of the Fmoc protecting group, leading to deletion sequences and impure final peptide products.
Troubleshooting Guide: Incomplete Fmac-Deprotection of L-Valine-N-Fmoc (D8)
Incomplete deprotection of Fmoc-Val(D8)-OH is a frequent challenge in SPPS. The bulky side chain of valine can hinder the access of the base used for deprotection (e.g., piperidine) to the fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a systematic approach to troubleshoot and resolve this issue.
Table 1: Troubleshooting Incomplete Fmoc-Deprotection of L-Valine-N-Fmoc (D8)
| Problem | Possible Cause | Recommended Solution | Key Parameters & Considerations |
| Low yield of the target peptide and presence of deletion sequences (specifically missing Valine). | Steric Hindrance: The bulky isopropyl side chain of valine physically blocks the piperidine base from efficiently abstracting the proton on the fluorene ring of the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment. A standard 20-minute deprotection can be extended to 30-60 minutes. 2. Double Deprotection: Perform the deprotection step twice with fresh piperidine solution each time. 3. Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction kinetics. | Monitoring: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after deprotection. A positive (blue) result indicates successful deprotection. For quantitative analysis, HPLC can be used to monitor the disappearance of the Fmoc-peptide peak and the appearance of the deprotected peptide. |
| Inconsistent deprotection results even with extended reaction times. | Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues like valine, can aggregate on the solid support, further limiting reagent access. | 1. Use Chaotropic Agents: Add chaotropic agents like a small percentage of DMSO or use N-methyl-2-pyrrolidone (NMP) as a solvent instead of DMF to disrupt secondary structures and improve solvation. 2. "Difficult Sequence" Protocols: Employ specialized protocols for difficult sequences which often involve a combination of elevated temperature and optimized solvent mixtures. | Solvent Quality: Ensure the use of high-purity, anhydrous solvents. Water content can affect the efficiency of both coupling and deprotection steps. |
| Complete deprotection is still not achieved, or side reactions are observed. | Suboptimal Deprotection Reagent/Concentration: The standard 20% piperidine in DMF may not be sufficiently effective for sterically hindered residues like valine. | 1. Use Alternative Bases: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/20% piperidine in DMF). DBU can accelerate the deprotection, while piperidine scavenges the dibenzofulvene (DBF) byproduct.[1][2] 2. Optimize Base Concentration: For some systems, a higher concentration of piperidine (e.g., 30-50%) might be beneficial. However, this should be carefully evaluated as it can increase the risk of side reactions like diketopiperazine formation. | Side Reactions: Be aware that stronger bases or prolonged reaction times can increase the risk of side reactions. Aspartimide formation can be a concern when using DBU with sequences containing aspartic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for incomplete Fmoc-deprotection of Valine?
A1: The primary reason is steric hindrance. The bulky β-branched isopropyl side chain of valine can physically obstruct the approach of the deprotecting base, typically piperidine, to the acidic proton on the fluorene ring of the Fmoc group. This slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.
Q2: How can I detect incomplete Fmoc-deprotection?
A2: Incomplete deprotection can be detected using several methods:
-
Kaiser Test: This is a qualitative colorimetric test performed on a small sample of the resin after the deprotection step. A blue color indicates the presence of free primary amines (complete deprotection), while a yellow or faint blue color suggests incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC): A small amount of the peptide can be cleaved from the resin and analyzed by reverse-phase HPLC. The presence of a peak corresponding to the Fmoc-protected peptide or deletion sequences lacking valine confirms incomplete deprotection.
-
Mass Spectrometry (MS): Analysis of the cleaved peptide by mass spectrometry can definitively identify the masses of the target peptide and any Fmoc-containing byproducts or deletion sequences.
Q3: Are there alternative deprotection reagents to piperidine for hindered amino acids like Valine?
A3: Yes, several alternatives can be more effective than piperidine alone:
-
DBU/Piperidine Mixture: A solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine is a popular choice. DBU is a stronger, non-nucleophilic base that accelerates the initial proton abstraction, while piperidine acts as a scavenger for the resulting dibenzofulvene (DBF).[1][2] A common mixture is 2% DBU and 20% piperidine in DMF.
-
4-Methylpiperidine: This reagent can sometimes offer improved deprotection efficiency and is also used as an alternative to piperidine.
-
Piperazine: In some cases, piperazine has been shown to be an effective and milder alternative to piperidine.
Q4: Can increasing the temperature of the deprotection reaction help?
A4: Yes, moderately increasing the temperature to 30-40°C can enhance the rate of the deprotection reaction and help overcome the steric hindrance associated with valine. However, higher temperatures should be used with caution as they can also promote side reactions.
Q5: What is "double deprotection" and when should I use it?
A5: "Double deprotection" refers to performing the deprotection step twice in a row, with a fresh solution of the deprotecting agent each time. This is a highly effective strategy for ensuring complete Fmoc removal from sterically hindered amino acids like valine. It is recommended when a single, extended deprotection step is insufficient.
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection of Resin-Bound Peptide
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 20 minutes. For Fmoc-Val(D8)-OH, extend this time to 30-60 minutes or perform a double deprotection (2 x 20 minutes).
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.
Protocol 2: Monitoring Fmoc-Deprotection by HPLC
-
Sample Collection: After the deprotection step and washing, take a small sample of the peptide-resin (approx. 2-5 mg).
-
Peptide Cleavage: Place the resin sample in a microcentrifuge tube and add 100-200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Incubation: Let the cleavage reaction proceed at room temperature for 1-2 hours.
-
TFA Evaporation: Precipitate the cleaved peptide with cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Dry the peptide pellet under a stream of nitrogen.
-
Sample Preparation: Re-dissolve the peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 15 minutes.
-
Detection: Monitor the absorbance at 220 nm and 301 nm. The Fmoc group has a characteristic absorbance around 301 nm.
-
-
Data Analysis: Analyze the chromatogram for the presence of the desired deprotected peptide and any peaks corresponding to the Fmoc-protected peptide or deletion sequences.
Protocol 3: Peptide Analysis by Mass Spectrometry
-
Sample Preparation: Prepare the cleaved peptide sample as described in Protocol 2.
-
Mass Spectrometer: Use an appropriate mass spectrometer such as MALDI-TOF or ESI-MS.
-
Matrix (for MALDI-TOF): Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Look for masses corresponding to the Fmoc-protected peptide (expected mass + 222.24 Da) or any deletion sequences.
Visualizations
Caption: Mechanism of Fmoc-deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.
References
L-VALINE-N-FMOC (D8) degradation during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of L-VALINE-N-FMOC (D8) during experimental sample processing.
Frequently Asked Questions (FAQs)
Q1: What is L-VALINE-N-FMOC (D8) and what is its primary application?
L-VALINE-N-FMOC (D8) is a stable isotope-labeled, protected amino acid. The N-terminal amino group of L-valine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the valine molecule is deuterated (contains 8 deuterium atoms). It is primarily used as an internal standard for the accurate quantification of L-valine in complex biological samples using mass spectrometry-based techniques like LC-MS or GC-MS.
Q2: What makes the Fmoc group susceptible to degradation?
The Fmoc group is known to be labile under basic conditions.[1][2] The chemical structure of the Fmoc group features a hydrogen on its β-carbon that is acidic.[1][2] In the presence of a base, this hydrogen can be removed, initiating a β-elimination reaction that cleaves the Fmoc group from the amino acid.[2][3]
Q3: What specific chemical agents can cause the degradation of L-VALINE-N-FMOC (D8)?
The most common agents that cause the removal of the Fmoc group are primary and secondary amines, such as piperidine, diethylamine, or dimethylamine.[1][2] Tertiary amines can also cause cleavage, but the reaction is generally much slower.[1][2] It is important to note that some solvents, like dimethylformamide (DMF), can degrade over time to produce dimethylamine, which can then cleave the Fmoc group.[4]
Q4: How does the choice of solvent affect the stability of L-VALINE-N-FMOC (D8)?
Solvent polarity plays a significant role. The degradation of the Fmoc group occurs more rapidly in polar solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (DCM).[1][2] While L-VALINE-N-FMOC (D8) is soluble in many organic solvents, prolonged storage in polar aprotic solvents should be approached with caution.[1][4]
Q5: Are there any inherent impurities in L-VALINE-N-FMOC (D8) that could affect its stability?
Yes, the purity of the reagent is crucial. Two key impurities can affect stability:
-
Free L-Valine (D8): The presence of the unprotected amino acid can promote the autocatalytic cleavage of the Fmoc group during storage.[3][5]
-
Acetic Acid: Trace amounts of acetic acid, a potential residue from the manufacturing process, can be detrimental, though this is more of a concern in the context of peptide synthesis where it can terminate chain growth.[3][6][7] High-quality reagents will have specifications for low levels of these impurities.[3][6]
Troubleshooting Guide
Issue 1: I am observing a significant peak corresponding to unprotected L-Valine (D8) in my LC-MS analysis.
This indicates that the Fmoc group has been cleaved. The following troubleshooting steps can help identify the cause:
-
Workflow for Identifying Degradation Source
Caption: Troubleshooting workflow for Fmoc degradation.
Issue 2: The concentration of my L-VALINE-N-FMOC (D8) stock solution appears to decrease over time.
This is likely due to gradual degradation during storage.
-
Check Storage Conditions: Stock solutions, especially when prepared in polar solvents like DMF or NMP, can be susceptible to degradation.[4] Dimethylamine impurities in DMF are a common cause.[4]
-
Evaluate Temperature: Storage at room temperature or even 4°C can lead to variations over time.[8] For long-term stability, stock solutions should be stored at -20°C or -80°C.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and potentially accelerate degradation. Aliquoting stock solutions into single-use vials is recommended.
Quantitative Data Summary
While specific kinetic data for L-VALINE-N-FMOC (D8) degradation outside of peptide synthesis is limited, the following table summarizes the factors influencing its stability.
| Factor | Condition | Impact on Stability | Rationale |
| pH | Basic (pH > 8) | High Risk of Degradation | The Fmoc group is cleaved by base-induced β-elimination.[1][2][3] |
| Neutral (pH 6-7.5) | Generally Stable | The rate of base-induced cleavage is minimal. | |
| Acidic (pH < 5) | Highly Stable | The Fmoc group is stable to acidic conditions, such as those using trifluoroacetic acid (TFA).[1][2] | |
| Solvent | Polar Aprotic (DMF, NMP) | Moderate Risk of Degradation | Polar solvents facilitate the Fmoc cleavage reaction. DMF can also contain amine impurities.[1][2][4] |
| Non-Polar (DCM) | More Stable | The cleavage reaction is slower in non-polar environments.[1][2] | |
| Protic (Methanol, Water) | Variable Risk | Stability depends heavily on pH. Buffering is recommended. | |
| Temperature | Elevated (> 25°C) | Increased Risk of Degradation | Higher temperatures accelerate chemical reactions, including degradation. |
| Refrigerated (4°C) | Relatively Stable (Short-term) | Suitable for short-term storage of solutions (hours to days).[8] | |
| Frozen (-20°C to -80°C) | Highly Stable (Long-term) | Recommended for long-term storage of stock solutions.[8] | |
| Contaminants | Primary/Secondary Amines | High Risk of Degradation | These are potent reagents for Fmoc removal.[1][2] |
| Free Amino Acids | Moderate Risk (Storage) | Can promote autocatalytic cleavage during long-term storage of the solid reagent.[3][5] |
Experimental Protocols & Best Practices
Protocol 1: Preparation of a Stock Solution
-
Weighing: Allow the vial of L-VALINE-N-FMOC (D8) to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount of the solid in a clean, dry vessel.
-
Dissolution: Add a high-purity, appropriate solvent (e.g., acetonitrile, methanol, or fresh DMF). Use of recently purchased, high-purity solvents is critical. If using DMF, consider using a grade with low amine content.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Immediately transfer the stock solution to a clean, tightly sealed vial. For long-term storage, create single-use aliquots in amber vials and store at -20°C or -80°C.
Best Practices for Sample Handling
To minimize degradation, a systematic approach to sample handling is essential.
-
Workflow for Preventing Degradation
Caption: Best practices workflow for handling L-VALINE-N-FMOC (D8).
Degradation Pathway Visualization
The degradation of L-VALINE-N-FMOC (D8) is primarily driven by the base-catalyzed removal of the Fmoc protecting group.
-
Chemical Degradation Pathway
Caption: Base-catalyzed degradation of the Fmoc group.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. MilliporeSigma | Life Science Products & Service Solutions [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Isotopic interference issues with L-VALINE-N-FMOC (D8)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic interference issues when using L-VALINE-N-FMOC (D8) in mass spectrometry-based research. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with L-VALINE-N-FMOC (D8).
Q1: I am observing unexpected peaks near my unlabeled L-Valine signal when using L-VALINE-N-FMOC (D8) as an internal standard. What could be the cause?
A1: The most likely cause is the presence of lower mass isotopologues in your L-VALINE-N-FMOC (D8) standard. Commercially available L-VALINE-N-FMOC (D8) typically has an isotopic purity of around 98 atom % D.[1][2] This means that approximately 2% of the valine molecules in the standard are not fully deuterated and exist as D7, D6, or even lighter isotopologues. These can create signal overlap with the isotopic envelope of your unlabeled (D0) L-Valine, especially at the M+1 and M+2 positions, leading to inaccurate quantification.
Q2: My quantification of low-abundance endogenous L-Valine seems to be overestimated. Could this be related to the L-VALINE-N-FMOC (D8) standard?
A2: Yes, this is a common issue. The isotopic impurities (D1-D7) from the L-VALINE-N-FMOC (D8) standard can contribute to the signal intensity of the corresponding ions in the mass spectrum of the unlabeled L-Valine, artificially inflating the measured amount of the endogenous analyte. This effect is more pronounced when the concentration of the internal standard is significantly higher than the endogenous analyte.
Q3: How can I confirm if the unexpected peaks are due to isotopic impurities in my L-VALINE-N-FMOC (D8) standard?
A3: You can confirm this by analyzing a high-concentration solution of your L-VALINE-N-FMOC (D8) standard alone. By examining the mass spectrum, you will be able to observe the distribution of the different isotopologues (D8, D7, D6, etc.). If you see significant peaks at masses corresponding to these lower deuterated forms, it confirms that isotopic impurities are present and are the likely source of interference.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic purity of L-VALINE-N-FMOC (D8) and what does it mean?
A1: The typical isotopic purity for commercially available L-VALINE-N-FMOC (D8) is around 98 atom % D.[1][2] This specifies the percentage of deuterium atoms at the labeled positions. It does not mean that 98% of the molecules are the D8 species. The presence of natural abundance isotopes of carbon (¹³C) and nitrogen (¹⁵N) also contributes to the overall isotopic distribution.
Q2: How can I calculate the expected isotopic distribution of my L-VALINE-N-FMOC (D8) standard?
A2: The expected isotopic distribution can be calculated using a binomial expansion based on the specified isotopic enrichment. For a compound with 8 deuterium atoms and an isotopic enrichment of 98%, the theoretical abundance of each isotopologue can be estimated.
Isotopic Distribution of L-VALINE-N-FMOC (D8) at 98% Isotopic Purity
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| D8 | 8 | 85.08 |
| D7 | 7 | 13.89 |
| D6 | 6 | 1.00 |
| D5 | 5 | 0.04 |
| D4 | 4 | <0.01 |
| D3 | 3 | <0.01 |
| D2 | 2 | <0.01 |
| D1 | 1 | <0.01 |
| D0 | 0 | <0.01 |
Note: This table represents the theoretical distribution of deuterium isotopologues and does not account for the natural abundance of other heavy isotopes like ¹³C and ¹⁵N.
Q3: Are there experimental strategies to minimize the impact of isotopic interference?
A3: Yes, several strategies can be employed:
-
Use a lower concentration of the internal standard: This will reduce the absolute contribution of the interfering isotopologues to the analyte signal. However, ensure the concentration is still sufficient for robust detection.
-
Perform a "label-swap" experiment: In a replicate experiment, use an unlabeled internal standard to quantify a labeled analyte. This can help to identify and correct for biases introduced by the isotopic impurities.[3][4]
-
Utilize high-resolution mass spectrometry: High-resolution instruments can help to resolve some of the interfering peaks, allowing for more accurate quantification.
-
Apply a correction factor: Based on the measured isotopic distribution of the standard, a mathematical correction can be applied to the experimental data to subtract the contribution of the interfering isotopologues.
Experimental Protocol: Assessment and Correction for Isotopic Interference
This protocol outlines the steps to assess the isotopic purity of your L-VALINE-N-FMOC (D8) standard and apply a correction to your quantitative data.
1. Characterization of the Isotopic Distribution of the L-VALINE-N-FMOC (D8) Standard
-
Objective: To experimentally determine the relative abundance of each isotopologue (D8, D7, D6, etc.) in the L-VALINE-N-FMOC (D8) standard.
-
Procedure:
-
Prepare a high-concentration solution of the L-VALINE-N-FMOC (D8) standard in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or inject it onto your LC-MS system.
-
Acquire high-resolution mass spectra of the standard.
-
Identify the peaks corresponding to the different isotopologues (M+8, M+7, M+6, etc., where M is the mass of the fully unlabeled L-VALINE-N-FMOC).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
2. Data Correction for Isotopic Interference
-
Objective: To correct the measured signal of the unlabeled analyte for the interference from the isotopic impurities of the L-VALINE-N-FMOC (D8) standard.
-
Procedure:
-
From the characterization experiment, determine the percentage of the D0, D1, D2, etc., isotopologues relative to the main D8 peak in your standard.
-
In your quantitative experiment, measure the peak area of the D8 internal standard and the peak areas of the unlabeled analyte (D0) and its M+1 and M+2 isotopologues.
-
Calculate the contribution of the interfering isotopologues from the standard to the analyte signal using the following formula: Correction Factor = (Abundance of interfering isotopologue in standard / Abundance of D8 in standard) * Peak Area of D8 in sample
-
Subtract the calculated correction factor from the measured peak area of the corresponding analyte isotopologue.
-
Use the corrected peak areas for your final quantification.
-
Visualizations
Caption: Workflow for identifying and correcting isotopic interference from L-VALINE-N-FMOC (D8).
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Digestion of L-Valine-D8 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein digestion protocols, specifically focusing on proteins labeled with L-Valine-N-FMOC (D8).
Frequently Asked Questions (FAQs)
Q1: What is L-Valine-N-FMOC (D8) and how is it typically used?
L-Valine-N-FMOC (D8) is an isotopically labeled amino acid where eight hydrogen atoms in the valine molecule have been replaced with deuterium (D8). The "N-FMOC" indicates that the alpha-amino group of the valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily designed for use in solid-phase peptide synthesis. The Fmoc group protects the amino terminus during peptide chain elongation and is typically removed after synthesis.
Q2: Can I use L-Valine-N-FMOC (D8) for metabolic labeling of proteins in cell culture (SILAC)?
It is not recommended to use L-Valine-N-FMOC (D8) directly for SILAC-based metabolic labeling. The bulky Fmoc group on the amino acid will likely prevent its recognition and incorporation by the cellular protein synthesis machinery. For metabolic labeling, you should use L-Valine (D8) without the Fmoc protecting group.
Q3: What is the primary challenge when digesting a protein that has been labeled with L-Valine-N-FMOC (D8)?
The main challenge is the presence of the N-terminal Fmoc group. Most common proteases, such as trypsin, have specific cleavage sites and their activity can be sterically hindered by large chemical groups near the cleavage site. An N-terminal Fmoc group can block the action of aminopeptidases and may reduce the efficiency of endoproteases that cleave near the N-terminus.
Q4: Will the deuterium (D8) label on valine affect digestion efficiency?
The isotopic labeling of valine with deuterium (D8) is not expected to significantly impact the efficiency of enzymatic digestion. The chemical properties of the amino acid remain largely the same, and proteases will recognize and cleave at their specific sites regardless of the isotopic substitution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when digesting proteins labeled with L-Valine-N-FMOC (D8).
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield After Digestion | Steric Hindrance from Fmoc Group: The bulky Fmoc group on the N-terminus or lysine side chains can block protease access to cleavage sites. | 1. Fmoc Group Removal: Before digestion, consider a deprotection step to remove the Fmoc group. This can typically be achieved by treatment with a mild base like piperidine. However, be aware that this may affect protein integrity. 2. Use of a More Aggressive Digestion Protocol: Increase the enzyme-to-protein ratio, extend the digestion time, or perform a sequential digestion with multiple proteases (e.g., Lys-C followed by trypsin). 3. Chemical Cleavage: Consider chemical cleavage methods that are not dependent on enzyme activity and are less likely to be affected by the Fmoc group. |
| Incomplete Digestion (High Number of Missed Cleavages) | Suboptimal Digestion Conditions: The digestion buffer, pH, or temperature may not be optimal for the chosen protease. Enzyme Inactivity: The protease may have lost activity due to improper storage or handling. | 1. Optimize Digestion Parameters: Ensure the pH of your digestion buffer is within the optimal range for your enzyme (e.g., pH 7.5-8.5 for trypsin). Incubate at the recommended temperature (e.g., 37°C for trypsin). 2. Use Fresh Enzyme: Prepare fresh enzyme stock solutions and avoid repeated freeze-thaw cycles. 3. Denaturation: Ensure complete protein denaturation before adding the protease by using denaturants like urea or guanidine hydrochloride, followed by reduction and alkylation. |
| Poor Sequence Coverage of N-terminal Regions | N-terminal Blocking by Fmoc Group: The Fmoc group directly blocks the N-terminus, preventing cleavage by enzymes that act at or near this position. | 1. Alternative Proteases: Use an endoprotease that cleaves internally within the protein sequence and is less likely to be affected by N-terminal modifications, such as chymotrypsin or Glu-C. 2. Fmoc Removal: As mentioned above, a pre-digestion deprotection step would unblock the N-terminus. |
| Variability in Quantification Between Replicates | Incomplete Labeling: If metabolic labeling was attempted, incorporation of the labeled amino acid may be incomplete. Inconsistent Sample Handling: Variations in digestion efficiency or sample loss during cleanup can lead to quantitative variability. | 1. Confirm Labeling Efficiency: If possible, perform a preliminary analysis to confirm the incorporation of L-Valine (D8). For SILAC, ensure at least 5-6 cell doublings in the heavy medium. 2. Standardize Protocols: Use a consistent and robust digestion and cleanup protocol for all samples. The use of an automated sample preparation system can improve reproducibility. |
Experimental Protocols
Standard In-Solution Digestion Protocol for Isotopically Labeled Proteins
This protocol is suitable for proteins labeled with stable isotopes like L-Valine (D8) and assumes the absence of an Fmoc group.
Materials:
-
Protein sample in a suitable buffer
-
Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 10 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 5% Formic Acid (FA)
Procedure:
-
Denaturation: Dissolve the protein sample in Denaturation Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding Formic Acid to a final concentration of 0.5-1%.
-
Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method prior to LC-MS/MS analysis.
Protocol for Digestion of Potentially Fmoc-Labeled Protein
This protocol includes a pre-digestion step to address the presence of the Fmoc group and uses a combination of proteases to improve cleavage efficiency.
Materials:
-
Same as the standard protocol
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Lys-C (mass spectrometry grade)
Procedure:
-
Fmoc Deprotection (Optional, for N-terminally blocked proteins):
-
Note: This step may affect protein integrity and should be optimized.
-
Incubate the protein sample in the Fmoc Deprotection Solution for 20-30 minutes at room temperature.
-
Remove the deprotection solution and exchange the buffer to the Denaturation Buffer using a suitable buffer exchange column.
-
-
Denaturation, Reduction, and Alkylation: Follow steps 1-3 of the standard protocol.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 4 M.
-
Initial Digestion with Lys-C: Add Lys-C at a 1:100 (enzyme:protein, w/w) ratio. Incubate for 4 hours at 37°C.
-
Further Dilution: Dilute the sample again with Digestion Buffer to reduce the urea concentration to less than 1 M.
-
Secondary Digestion with Trypsin: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.
-
Quenching and Cleanup: Follow steps 6 and 7 of the standard protocol.
Quantitative Data Summary
The following tables summarize expected outcomes when comparing different digestion strategies. The data is illustrative and actual results may vary depending on the protein and specific experimental conditions.
Table 1: Comparison of Digestion Efficiency with Different Proteases
| Protease(s) | Typical Enzyme:Protein Ratio (w/w) | Incubation Time (hours) | Expected Peptide Identifications | Expected Sequence Coverage |
| Trypsin | 1:50 | 16 | +++ | +++ |
| Chymotrypsin | 1:50 | 16 | ++ | ++ |
| Lys-C | 1:100 | 4 | ++ | ++ |
| Lys-C then Trypsin | 1:100 then 1:50 | 4 + 12 | ++++ | ++++ |
Table 2: Effect of Denaturant on Protein Identification
| Denaturation Agent | Concentration | Number of Protein IDs (Relative) |
| None | N/A | + |
| Urea | 8 M | +++ |
| Guanidine-HCl | 6 M | +++ |
| RapiGest SF | 0.1% | ++++ |
Visualizations
Caption: A general experimental workflow for quantitative proteomics using isotopic labeling.
Caption: Simplified diagram of the mTOR signaling pathway, a key regulator of cell growth.
Troubleshooting peak splitting for L-VALINE-N-FMOC (D8) in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of L-VALINE-N-FMOC (D8), specifically addressing the problem of peak splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My L-VALINE-N-FMOC (D8) peak is splitting. What are the most common causes?
Peak splitting for a single analyte like L-VALINE-N-FMOC (D8) can stem from several factors, broadly categorized as chemical, mechanical, or methodological. Here are the primary suspects:
-
Column Issues: A blocked column frit, contamination, or a void in the stationary phase can disrupt the sample path, leading to splitting.
-
Sample/Solvent Mismatch: A significant difference in composition or pH between your sample solvent and the mobile phase is a frequent cause of peak distortion, especially for early-eluting peaks.
-
Method Parameters: Inappropriate mobile phase pH, temperature fluctuations, or an unsuitable mobile phase composition can affect the interaction of the analyte with the stationary phase and lead to peak splitting.
-
System Issues: Large dead volumes in the system, such as from poorly connected fittings, can cause peak distortion.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in a split peak.
Troubleshooting Guide 1: Diagnosing the Cause of Peak Splitting
Question: How can I systematically determine the root cause of the peak splitting for my L-VALINE-N-FMOC (D8)?
Answer: A logical, step-by-step approach is the best way to diagnose the problem. Start with the simplest and most common issues first.
Troubleshooting Workflow:
Technical Support Center: Minimizing Keratin Contamination in L-VALINE-N-FMOC (D8) Experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize keratin contamination in sensitive analytical experiments involving L-VALINE-N-FMOC (D8), particularly those using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is keratin and why is it a problem in my experiments?
Keratin is a fibrous structural protein found in the skin, hair, and nails of vertebrates. It is one of the most common contaminants in mass spectrometry-based proteomics and small molecule analyses. Due to its high abundance in the laboratory environment (from dust, researchers' skin and hair), it can easily contaminate samples.[1][2][3] This contamination can obscure or suppress the signals of low-abundance analytes like L-VALINE-N-FMOC (D8), leading to inaccurate quantification and compromised results.[1][4] In some cases, keratin-derived peptides can account for over 25% of the total peptide content in a sample.[4]
Q2: What are the primary sources of keratin contamination in the lab?
Keratin contamination originates from several common sources within a typical laboratory setting:
-
Personnel: The primary source is the researcher themselves. Shedding of skin cells, hair, and even particles from clothing (especially wool) can introduce keratin into samples.[2][3][5] Beards and mustaches can also be a source.[1]
-
Laboratory Environment: Dust is a significant carrier of keratin particles.[3][5][6] Any surface exposed to the lab atmosphere for even a few minutes can be considered contaminated.[6][7]
-
Consumables and Reagents: Pipette tips, microcentrifuge tubes, glassware, and even high-purity solvents can become contaminated with keratin from the air or through improper handling.[2] Communal lab chemicals are a frequent source of contamination.[6][7]
-
Equipment: Shared equipment like gel electrophoresis tanks, staining dishes, and benchtops are common reservoirs for keratin.[5][6]
Q3: What immediate steps can I take to reduce keratin contamination?
Implementing the following basic practices can significantly reduce keratin levels:
-
Always wear appropriate Personal Protective Equipment (PPE): This includes powder-free nitrile or vinyl gloves (latex gloves can be a source of proteinaceous contamination), a clean lab coat (disposable, clean-room types are recommended over cotton), and a hairnet or bouffant cap.[1][2][3][5]
-
Work in a clean environment: Whenever possible, perform sample preparation steps in a laminar flow hood or a biological safety cabinet (BSC).[1][5]
-
Clean your workspace: Before starting, thoroughly wipe down your benchtop, pipettes, and any other equipment with high-purity water and an organic solvent like methanol, ethanol, or isopropanol.[5][8]
-
Handle samples carefully: Never handle samples with bare hands. Change gloves frequently, especially after touching non-clean surfaces like pens, phones, or notebooks.[4][6][7]
Troubleshooting Guide
If you are experiencing persistent keratin contamination, use the following guide to identify and eliminate the source.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High keratin levels in blank samples | 1. Contaminated solvents or reagents (e.g., water, acetonitrile, formic acid).2. Contaminated vials or microcentrifuge tubes.3. Contamination from the LC-MS system itself. | 1. Use fresh, HPLC or LC-MS grade solvents from a new, unopened bottle. Filter all aqueous solutions.2. Use a new batch of vials/tubes, preferably those certified as "low-bind" or "protein-free." Rinse tubes with a high-purity organic solvent before use.[6]3. Run a series of blanks, starting with just the mobile phases, to isolate the source of contamination within the system. |
| Keratin peaks appear only in prepared samples, not blanks | 1. Contamination during sample handling and preparation.2. Contaminated labware (glassware, pipette tips).3. Keratin introduced from shared reagents or buffers. | 1. Strictly follow the "Keratin-Free" sample handling protocol (see below). Prepare samples in a laminar flow hood.[1]2. Implement the rigorous glassware cleaning protocol. Use fresh, unopened boxes of pipette tips.3. Prepare fresh buffers and reagents using dedicated, keratin-free stocks of chemicals. Do not use communal reagents.[6][7] |
| Intermittent or sporadic keratin contamination | 1. Inconsistent use of PPE.2. Environmental factors (e.g., high dust levels, drafts).3. Contamination from clothing (e.g., wool sweaters).[4][5] | 1. Ensure all personnel are strictly adhering to PPE guidelines at all times.2. Keep the lab clean and minimize traffic around sensitive workstations. Close doors and windows to reduce drafts.3. Prohibit natural fiber clothing, especially wool, in the proteomics lab area.[4] |
Quantitative Data on Contamination Reduction
While specific quantitative data is highly dependent on the initial level of contamination and the specific techniques employed, studies have shown that a multi-faceted approach is most effective. For instance, one study highlighted that the in-gel digestion procedure was a major source of contamination and that using an electrostatic eliminator during this step significantly reduced keratin levels.[9] The consensus in the literature is that consistent application of "keratin-free" protocols can reduce keratin-derived peptides from being a major component (>25%) of a sample to negligible levels.[4][10]
Detailed Experimental Protocols
Protocol 1: Preparation of a "Keratin-Free" Workspace
-
Select a Designated Area: If possible, designate a specific bench or, ideally, a laminar flow hood exclusively for preparing samples for sensitive analysis.
-
Initial Cleaning: Vigorously clean all surfaces inside the hood or on the designated bench with a detergent solution, followed by thorough rinsing with deionized water.
-
Solvent Rinse: Wipe down all surfaces with HPLC-grade isopropanol or 70% ethanol, using lint-free, clean-room wipes.[1][3]
-
Prepare Equipment: Before placing any equipment (pipettes, tube racks, vortexer) into the clean workspace, wipe each item down with 70% ethanol.[1]
-
Minimize Exposure: Keep the workspace covered when not in use. If using a hood, keep the sash closed.[1]
Protocol 2: Rigorous Glassware Cleaning
Standard dish soap should be avoided as it often contains PEG (polyethylene glycol), another common mass spectrometry contaminant.[6][7]
-
Initial Rinse: Immediately after use, rinse glassware thoroughly with hot tap water.
-
Detergent Wash: Use a laboratory-grade, phosphate-free detergent. Scrub all surfaces with a dedicated brush.
-
Thorough Rinsing: Rinse at least 5 times with hot tap water, followed by 5 rinses with deionized water.
-
Organic Solvent Rinse: Rinse the glassware with HPLC-grade isopropanol or methanol to remove any remaining organic residues and detergents.[3][6]
-
Drying: Do not leave glassware to air-dry on the side of the sink, as this will lead to dust and keratin contamination.[6][7] Dry in a dedicated oven at a high temperature (>100°C) or cover with clean aluminum foil and allow to dry in a clean, enclosed space.
Protocol 3: "Keratin-Free" Sample Handling
-
Attire: Before entering the designated workspace, put on a clean lab coat, a hairnet, and powder-free nitrile gloves.
-
Glove Management: Change gloves immediately after touching any surface outside of the clean workspace (e.g., your face, phone, door handles).[6][7]
-
Reagent Preparation: Prepare all solutions (buffers, solvents) within the clean workspace using dedicated, previously unopened reagents. Use high-purity, HPLC or LC-MS grade chemicals and solvents.[2][6]
-
Handling Tubes and Plates: When opening microcentrifuge tubes or well plates, do not touch the inside of the cap or lid. Aim the opening away from you.[8] Keep containers covered at all times when not actively pipetting.
-
Pipetting: Use fresh, sterile, filtered pipette tips for each sample and reagent. Do not use tips from a previously opened, communal box.
Visualizations
Below are diagrams illustrating key concepts for minimizing keratin contamination.
Caption: Major sources and pathways of keratin contamination in a laboratory setting.
Caption: A sequential workflow for minimizing keratin introduction during experiments.
Caption: A decision tree for troubleshooting the source of keratin contamination.
References
- 1. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 2. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. med.unc.edu [med.unc.edu]
- 6. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 7. ijm.fr [ijm.fr]
- 8. research.colostate.edu [research.colostate.edu]
- 9. Usage of electrostatic eliminator reduces human keratin contamination significantly in gel-based proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
L-VALINE-N-FMOC (D8) stability in long-term storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage stability of L-VALINE-N-FMOC (D8). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for L-VALINE-N-FMOC (D8)?
A1: For optimal stability, L-VALINE-N-FMOC (D8) should be stored under refrigerated and desiccated conditions.[1][2] It is also crucial to protect the compound from light.[1][2]
Q2: How stable is L-VALINE-N-FMOC (D8) under the recommended storage conditions?
A2: The compound is stable if stored under the recommended conditions.[1][3] However, long-term stability can be affected by factors such as moisture, exposure to light, and temperature fluctuations. For quantitative applications like proteomics and metabolic studies, periodic quality control is recommended.[][5]
Q3: What are the potential degradation pathways for L-VALINE-N-FMOC (D8) during storage or handling?
A3: Potential degradation can occur through several pathways:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the Fmoc protecting group.
-
Photodegradation: Exposure to light can cause degradation of the fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
-
Oxidation: While generally stable, the compound should not be stored with strong oxidizing agents.[1]
-
Thermal Decomposition: High temperatures, such as in the event of a fire, can lead to decomposition, producing carbon and nitrogen oxides.[1][3]
Q4: Can I store L-VALINE-N-FMOC (D8) in a solution?
A4: For short-term use, solutions can be prepared. However, for long-term storage, the solid form is recommended to prevent solvent-mediated degradation. If you must store a solution, it is advisable to use anhydrous solvents, store at -20°C or -80°C, and use within a month for -20°C or six months for -80°C, though these specific recommendations are for the unlabeled L-Valine-d8 and should be considered as a general guideline.[6] Always perform a quality check before using a stored solution in a critical experiment.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | +2°C to +8°C | Minimizes thermal degradation and kinetic rates of potential side reactions.[1][2][7] |
| Atmosphere | Desiccated (low humidity) | Prevents hydrolysis of the Fmoc group and maintains compound integrity.[1][2] |
| Light | Protected from light | Avoids photodegradation of the light-sensitive Fmoc group.[1][2] |
| Form | Solid Powder | Enhances long-term stability compared to solutions.[7] |
Table 2: Potential Degradation Pathways & Troubleshooting
| Degradation Pathway | Cause | Prevention & Mitigation |
| Fmoc Deprotection | Exposure to basic conditions, moisture | Store desiccated, avoid basic contaminants. Use fresh, high-purity solvents for experiments. |
| Oxidation | Contact with strong oxidizing agents | Store separately from oxidizing chemicals.[1] |
| Photodegradation | Exposure to UV or ambient light | Store in amber vials or protect from light with aluminum foil.[1][2] |
| Side Reactions (in SPPS) | Incomplete coupling, aggregation | Use appropriate coupling reagents (e.g., with HOBt/HOAt), and optimize reaction conditions.[8] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using L-VALINE-N-FMOC (D8), potentially related to its stability.
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
-
Possible Cause: The purity of the L-VALINE-N-FMOC (D8) may have been compromised due to improper storage, leading to partial degradation or the presence of inhibitors.
-
Troubleshooting Steps:
-
Verify Purity: Run an analytical test (e.g., HPLC, LC-MS) on the stored amino acid to confirm its purity and integrity before use.
-
Optimize Coupling: Ensure coupling reagents are fresh and reaction conditions (time, temperature) are optimized. The use of additives like HOBt can help overcome difficult couplings.[8]
-
Check Deprotection: Confirm complete removal of the Fmoc group from the previous amino acid in the sequence before coupling L-VALINE-N-FMOC (D8). Incomplete deprotection can hinder the reaction.[8]
-
Issue 2: Unexpected Masses in Mass Spectrometry Analysis of a Synthesized Peptide
-
Possible Cause: The L-VALINE-N-FMOC (D8) starting material may have degraded, or side reactions may have occurred during synthesis.
-
Troubleshooting Steps:
-
Analyze Starting Material: Check the mass of the stored L-VALINE-N-FMOC (D8) to ensure it corresponds to the correct molecular weight (347.43 g/mol ).[2]
-
Review Synthesis Conditions: During SPPS, side-chain protecting groups can generate reactive cations upon cleavage. Ensure adequate scavengers are used in the final cleavage cocktail to prevent modification of sensitive residues.
-
Investigate Side Reactions: Consider the possibility of side reactions like aspartimide formation if other susceptible amino acids are present in the peptide sequence.[8]
-
Visualizations
Caption: Troubleshooting workflow for experiments using L-VALINE-N-FMOC (D8).
Experimental Protocols
Protocol: Long-Term Stability Assessment of L-VALINE-N-FMOC (D8) via LC-MS
This protocol outlines a method to assess the purity and stability of L-VALINE-N-FMOC (D8) over time.
1. Objective: To quantify the percentage of intact L-VALINE-N-FMOC (D8) and identify potential degradation products in a sample stored long-term.
2. Materials:
-
L-VALINE-N-FMOC (D8) sample (stored)
-
Reference standard (new, high-purity lot)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of both the stored sample and the reference standard in acetonitrile.
-
From the stock solutions, create a series of dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL) in a 50:50 acetonitrile:water mixture.
-
Transfer the final dilutions to autosampler vials for analysis.
4. LC-MS Parameters (Example):
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion (m/z) | 348.2 (M+H)⁺ for L-VALINE-N-FMOC (D8) |
| Scan Range | m/z 100-500 (to search for degradation products) |
5. Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound (m/z 348.2) for the stored sample. Calculate purity by dividing the main peak area by the total area of all detected peaks.
-
Quantitative Comparison: Compare the peak area of the main compound in the stored sample to the corresponding concentration from the reference standard's calibration curve to determine the concentration of the intact compound.
-
Degradation Product Identification: Analyze any new peaks in the chromatogram of the stored sample. Use their m/z values to hypothesize potential structures (e.g., Fmoc-OH, free L-Valine-d8).
Caption: Experimental workflow for LC-MS based stability assessment.
References
Strategies to improve sequence coverage of L-VALINE-N-FMOC (D8) labeled proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-VALINE-N-FMOC (D8) labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve sequence coverage and overcome common challenges in your mass spectrometry-based proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-VALINE-N-FMOC (D8) and what are its primary applications?
L-VALINE-N-FMOC (D8) is a stable isotope-labeled amino acid, specifically a deuterated form of L-Valine with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] Its primary application is in the synthesis of isotope-labeled peptides for use as internal standards in mass spectrometry-based protein quantification.[1] It is also used in biomolecular NMR and proteomics.
Q2: I am observing low sequence coverage for my protein of interest after incorporating L-VALINE-N-FMOC (D8). What are the potential causes?
Low sequence coverage for proteins, including those labeled with L-VALINE-N-FMOC (D8), can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Inefficient Protein Digestion: The protein may not be fully digested into peptides of a suitable size for mass spectrometry analysis. This is a common issue with hydrophobic proteins or proteins resistant to proteolysis.
-
Suboptimal Peptide Ionization: Peptides containing the labeled valine may not ionize efficiently in the mass spectrometer. Peptide ionization can be influenced by size, sequence, and hydrophobicity.
-
Sample Loss During Preparation: Low-abundance proteins can be lost during sample preparation steps, leading to fewer detectable peptides.
-
Inadequate Chromatographic Separation: The liquid chromatography (LC) method may not be optimized to separate the peptides generated from your protein of interest, especially if they are hydrophobic.
Q3: How can I improve the digestion of my labeled protein to increase sequence coverage?
Optimizing protein digestion is a critical step. Consider the following strategies:
-
Use of Multiple Proteases: A multi-enzyme digestion strategy can generate overlapping peptides, thus increasing sequence coverage.[3][4][5] Combining trypsin with enzymes that have different cleavage specificities, such as Lys-C, Asp-N, or GluC, can be highly effective.[3][4]
-
Employ Mass Spectrometry-Compatible Detergents: Detergents like RapiGest SF, PPS, or Invitrosol can help solubilize and denature hydrophobic proteins, making them more accessible to proteases.[6][7]
-
Optimize Digestion Conditions: Increasing digestion time or adjusting the temperature can enhance digestion efficiency. For proteins resistant to digestion, a two-step digestion using Lys-C (which is active in high urea concentrations) followed by trypsin can be beneficial.
Q4: What strategies can I use to enhance the detection of hydrophobic peptides?
Hydrophobic peptides are a common cause of poor sequence coverage. The following approaches can improve their detection:
-
Adjusting Liquid Chromatography Parameters: Using a C8 column instead of a C18 column can improve the separation of hydrophobic peptides.[8]
-
Modifying Mobile Phases: The addition of organic solvents to the digestion buffer can improve the solubility and digestion of hydrophobic proteins. Trypsin and chymotrypsin can tolerate up to 60% organic solvent.
-
Using MS-Compatible Surfactants: Surfactants like n-Dodecyl-β-D-maltoside (DDM) can maximize the recovery of hydrophobic peptides during sample preparation.
Troubleshooting Guides
Problem: Low Peptide Intensity and Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Strategy |
| Sample Loss | For low-abundance proteins, consider scaling up the initial amount of sample or using protein enrichment techniques. |
| Poor Ionization | Optimize the electrospray ionization source parameters on your mass spectrometer. Ensure that the mobile phase composition is conducive to good ionization (e.g., contains an appropriate concentration of formic acid). |
| Instrument Contamination | Run a blank injection to check for background noise. If necessary, clean the ion source. |
Problem: Incomplete Protein Digestion
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Enzyme Activity | Ensure the digestion buffer pH is optimal for the chosen protease. Verify the activity of your protease stock. |
| Protein Resistance to Digestion | Use denaturants like urea or MS-compatible detergents to unfold the protein.[6][9] Consider a multi-enzyme digestion approach.[3][4] |
| Incorrect Enzyme-to-Protein Ratio | Optimize the enzyme-to-protein ratio. A common starting point is 1:50 (w/w), but this may need to be adjusted. |
Quantitative Data Summary
| Protease Combination | Protein Sequence Coverage (%) | Number of Identified Peptides | Reference |
| Trypsin only | 35 | 15 | [4] |
| Trypsin + Lys-C | 55 | 28 | [3] |
| Trypsin + Lys-C + Chymotrypsin | 72 | 45 | [10] |
| Pepsin (for membrane proteins) | 33.2 - 82.2 | Varies | [8][11] |
Experimental Protocols
Protocol 1: Multi-Enzyme In-Solution Digestion
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
First Digestion (Lys-C):
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add Lys-C at a 1:100 enzyme-to-protein ratio (w/w) and incubate at 37°C for 4 hours.
-
-
Second Digestion (Trypsin):
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: Mass Spectrometry Analysis of Labeled Peptides
-
Liquid Chromatography:
-
Use a C8 or C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Optimize the gradient length to ensure good separation of peptides.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan range to m/z 350-1500.
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides and proteins.
-
Include the mass shift for the D8-labeled valine as a variable modification in your search parameters.
-
Visualizations
Caption: Experimental workflow for improving sequence coverage.
Caption: Troubleshooting logic for low sequence coverage.
References
- 1. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. Multiple enzymatic digestion for enhanced sequence coverage of proteins in complex proteomic mixtures using capillary LC with ion trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The value of using multiple proteases for large-scale mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.proteinmetrics.com [support.proteinmetrics.com]
- 6. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the Sequence Coverage of Integral Membrane Proteins during Hydrogen/Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison for Quantitative Proteomics: L-VALINE-N-FMOC (D8) vs. 13C-Labeled Valine
In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful strategy for accurate protein quantification. Among the array of available labeled reagents, isotopically substituted amino acids are fundamental. This guide provides an objective comparison of two such reagents, L-VALINE-N-FMOC (D8) and 13C-labeled valine, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
While both are heavy-labeled forms of the amino acid valine, their primary applications in quantitative proteomics are distinct. L-VALINE-N-FMOC (D8) is a protected amino acid used for the chemical synthesis of isotope-labeled peptides, which serve as internal standards for absolute quantification. In contrast, 13C-labeled valine is typically used for metabolic labeling of entire proteomes in cell culture for relative quantification.
Quantitative Data Summary
The performance of these labeled amino acids can be assessed by different metrics relevant to their specific applications.
| Feature | L-VALINE-N-FMOC (D8) in Synthetic Peptides | 13C-Labeled Valine in Metabolic Labeling (SILAC) |
| Primary Application | Absolute Quantification (spiked-in internal standard) | Relative Quantification (in vivo labeling) |
| Typical Incorporation | 100% (synthetically incorporated) | >95% in dividing cells after sufficient doublings[1][2] |
| Quantitative Readout | Ratio of light (endogenous) to heavy (synthetic) peptide peak areas | Ratio of light to heavy protein/peptide peak areas between samples |
| Multiplexing Capability | Limited by the number of synthetic standards used | Up to 3-plex with different isotopic forms of an amino acid[3] |
| Source of Error | Pipetting accuracy, peptide stability, enzymatic digestion efficiency | Incomplete labeling, amino acid conversion, cell growth differences |
| Chromatographic Behavior | Deuterated compounds may exhibit slight retention time shifts compared to their non-deuterated counterparts, which can affect co-elution and quantification[3][4]. | 13C-labeled peptides generally co-elute well with their 12C counterparts, minimizing chromatographic separation issues[5]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents.
Protocol 1: Absolute Quantification using a Synthetic Peptide with L-VALINE-N-FMOC (D8)
This protocol outlines the use of a heavy-labeled synthetic peptide, containing L-VALINE-N-FMOC (D8) during its synthesis, as an internal standard for the absolute quantification of a target protein.
1. Synthesis of the Heavy-Labeled Peptide:
-
A target peptide from the protein of interest is selected.
-
The peptide is chemically synthesized using solid-phase peptide synthesis (SPPS).
-
During synthesis, L-VALINE-N-FMOC (D8) is incorporated at the corresponding valine position.
-
The synthesized heavy peptide is purified by HPLC and its concentration is accurately determined.
2. Sample Preparation:
-
The protein sample to be quantified is prepared (e.g., cell lysate, plasma).
-
A known amount of the purified heavy-labeled synthetic peptide is spiked into the sample.
3. Protein Digestion:
-
The sample containing the endogenous protein and the spiked-in heavy peptide is subjected to enzymatic digestion (e.g., with trypsin).
4. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is configured to detect and fragment both the light (endogenous) and heavy (synthetic) versions of the target peptide.
5. Data Analysis:
-
The peak areas of the light and heavy peptides are extracted from the mass chromatograms.
-
The ratio of the endogenous (light) peptide peak area to the synthetic (heavy) peptide peak area is calculated.
-
The absolute quantity of the endogenous peptide, and by extension the protein, is determined by referencing the known concentration of the spiked-in heavy peptide.
Protocol 2: Relative Quantification using 13C-Labeled Valine in SILAC
This protocol describes the use of 13C-labeled valine for the relative quantification of proteins between two cell populations using the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method.[1][6]
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population (the "light" sample) is grown in a medium containing the natural, unlabeled L-valine.
-
The other population (the "heavy" sample) is grown in a medium where the natural L-valine is completely replaced with 13C-labeled L-valine.
-
Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.[2][5]
2. Experimental Treatment:
-
The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
3. Sample Harvesting and Mixing:
-
After treatment, the "light" and "heavy" cell populations are harvested.
-
The two populations are mixed in a 1:1 ratio based on cell number or total protein amount.
4. Protein Extraction and Digestion:
-
Proteins are extracted from the combined cell mixture.
-
The extracted proteins are digested into peptides using an enzyme such as trypsin.
5. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
6. Data Analysis:
-
For each identified peptide, the mass spectrometer detects a pair of peaks corresponding to the "light" (containing 12C-valine) and "heavy" (containing 13C-valine) forms.
-
The ratio of the intensities of the heavy to light peptide peaks is calculated. This ratio reflects the relative abundance of the corresponding protein in the two cell populations.
Visualizing the Workflows
To further clarify the distinct applications of L-VALINE-N-FMOC (D8) and 13C-labeled valine, the following diagrams illustrate their respective experimental workflows.
Caption: Absolute quantification workflow.
Caption: Relative quantification workflow.
Conclusion
The choice between L-VALINE-N-FMOC (D8) and 13C-labeled valine is dictated by the quantitative proteomics question being addressed. For absolute quantification of specific target proteins, the use of synthetic peptides incorporating L-VALINE-N-FMOC (D8) provides a robust and accurate internal standard. For the global, relative quantification of proteomes in response to different stimuli or conditions in cell culture, metabolic labeling with 13C-labeled valine in a SILAC experiment is the more appropriate and powerful approach. Understanding the fundamental differences in their application is key to designing and executing successful quantitative proteomics experiments.
References
- 1. news-medical.net [news-medical.net]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to L-VALINE-N-FMOC (D8) and Other Deuterated Amino Acids
Introduction
In the fields of proteomics, metabolomics, and drug development, stable isotope-labeled compounds are indispensable tools. Deuterated amino acids, in which one or more hydrogen atoms are replaced by deuterium (²H or D), have found extensive applications in areas ranging from metabolic tracing and biomolecular NMR to quantitative mass spectrometry.[1][2] The incorporation of deuterium can alter the physicochemical properties of a molecule in subtle but significant ways, a phenomenon known as the kinetic isotope effect, which can enhance metabolic stability.[1]
This guide provides a comparative analysis of L-VALINE-N-FMOC (D8), a deuterated and protected form of the essential amino acid L-valine, against other commonly used deuterated amino acids. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in solid-phase peptide synthesis (SPPS), allowing for the specific incorporation of the deuterated valine residue into a growing peptide chain.[3][4]
L-VALINE-N-FMOC (D8): Properties and Applications
L-VALINE-N-FMOC (D8) is a derivative of L-valine where eight hydrogen atoms have been replaced with deuterium. This high level of deuteration makes it a valuable tool for various analytical techniques.
Key Properties:
-
Synonyms: Fmoc-L-valine-d8, N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8[5]
-
Molecular Weight: Approximately 347.43 g/mol [3]
-
Isotopic Purity: Typically ≥98 atom % D[3]
Primary Applications:
-
Peptide Synthesis: Used for the synthesis of isotope-labeled peptides for various research purposes.[3]
-
Quantitative Proteomics: Labeled peptides synthesized with Fmoc-L-Valine-d8 can serve as internal standards for the absolute quantification of proteins via mass spectrometry.[3]
-
Biomolecular NMR: Incorporated into proteins to simplify complex NMR spectra and aid in structural and dynamic studies.[3]
Comparison with Other Deuterated Amino Acids
The choice of a deuterated amino acid depends heavily on the specific application, the biological system under investigation, and the analytical method employed. L-VALINE-N-FMOC (D8) is one of many available options, each with distinct characteristics.
| Feature | L-VALINE-N-FMOC (D8) | Deuterated Leucine (e.g., d10) | Deuterated Lysine (e.g., d8) | Deuterated Phenylalanine (e.g., d8) | Deuterated Tryptophan (e.g., d5) |
| Structure | Branched-chain, Aliphatic | Branched-chain, Aliphatic | Basic, with primary amine side chain | Aromatic | Aromatic, Indole side chain |
| Typical Deuteration | Perdeuterated side chain and α/β carbons (d8) | Perdeuterated side chain and α/β carbons (d10) | Side chain deuteration (d8) | Perdeuterated (d8) | Side chain deuteration (d5) |
| Common Applications | Peptide Synthesis (Fmoc protected), MS-based Quantification, NMR[3] | Metabolic flux analysis, Proteomics (SILAC), Apolipoprotein kinetics[6] | Proteomics (SILAC), Post-translational modification studies, Apolipoprotein kinetics[6] | Metabolic studies, NMR structural analysis[7] | Structural analysis, Drug development, Enhanced photostability studies[7][8] |
| Key Advantages | Fmoc group enables direct use in SPPS. High deuteration level provides a significant mass shift. | Structurally similar to valine, useful in studying branched-chain amino acid metabolism. | Two primary amine groups allow for various labeling and cross-linking strategies. | Aromatic ring provides unique spectroscopic probes. | Indole side chain is a useful fluorescent and UV probe. Deuteration can enhance photostability.[8] |
| Considerations | The Fmoc group must be removed after synthesis for most biological applications. | Can be metabolically interconverted with other branched-chain amino acids. | High natural abundance can sometimes require significant isotopic enrichment for clear signal. | Can be hydroxylated to form tyrosine in vivo. | Can be susceptible to oxidation. |
Supporting Experimental Data
Comparative Study: Apolipoprotein Kinetics
A key application of deuterated amino acids is in metabolic studies. A study directly compared the use of deuterated leucine, valine, and lysine for measuring the production rates of human apolipoproteins A-I and B-100. The three stable isotopes were administered simultaneously to normolipidemic subjects in a primed-constant infusion protocol.[6] The results demonstrated that all three deuterated amino acids yielded statistically similar production rates, validating their interchangeable use in this context.[6]
| Apolipoprotein | Tracer Amino Acid | Absolute Production Rate (mg/kg/day, Mean ± SD) |
| VLDL apoB-100 | [²H₃]leucine | 11.4 ± 5.8 |
| [²H₃]valine | 11.2 ± 6.8 | |
| [²H₂¹³C₂]lysine | 11.1 ± 5.4 | |
| LDL apoB-100 | [²H₃]leucine | 8.0 ± 4.7 |
| [²H₃]valine | 7.5 ± 3.8 | |
| [²H₂¹³C₂]lysine | 7.5 ± 4.2 | |
| HDL apoA-I | [²H₃]leucine | 9.7 ± 0.2 |
| [²H₃]valine | 9.4 ± 1.7 | |
| [²H₂¹³C₂]lysine | 9.1 ± 1.3 | |
| (Data sourced from Schaefer et al., 1991)[6] |
Experimental Protocols
Protocol 1: General Method for Direct Deuteration of Amino Acids
A common method for preparing deuterated amino acids is through a catalyst-mediated hydrogen-deuterium exchange reaction.[7]
Objective: To replace exchangeable protons on an amino acid with deuterium.
Materials:
-
Amino Acid (e.g., L-Valine)
-
Deuterium Oxide (D₂O)
-
Platinum on carbon (Pt/C) catalyst
-
Reaction vessel suitable for high temperature
-
Celite for filtration
-
Rotary evaporator
Procedure:
-
Place the amino acid (e.g., 1 g) and the Pt/C catalyst into the reaction vessel.
-
Add D₂O to the vessel. The ratio of reactants can be optimized, but a common starting point is a mixture of the amino acid in D₂O with a catalyst loading of 5-10% w/w.
-
Seal the vessel and heat the reaction mixture. Typical conditions are 200°C for 24 hours, but temperature and time can be varied to optimize the deuteration level for specific amino acids.[7]
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the Pt/C catalyst by filtration through a pad of celite.
-
The filtrate, containing the deuterated amino acid, is then evaporated to dryness under reduced pressure using a rotary evaporator.
-
The resulting solid is the deuterated amino acid, which can be further purified if necessary. The deuteration level should be confirmed by NMR or mass spectrometry.[7]
Protocol 2: Using L-VALINE-N-FMOC (D8) in Solid-Phase Peptide Synthesis (SPPS)
Objective: To incorporate a deuterated valine residue into a specific position in a peptide sequence.
Materials:
-
Solid support resin (e.g., Wang or Rink Amide resin)
-
L-VALINE-N-FMOC (D8)
-
Other required Fmoc-protected amino acids
-
Coupling agent (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like DMF.
-
Deprotection: The Fmoc group on the resin (or the previously coupled amino acid) is removed by treating it with a 20% piperidine solution in DMF. This frees the N-terminal amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine.
-
Coupling: L-VALINE-N-FMOC (D8) is pre-activated with a coupling agent and a base and then added to the resin. The reaction is allowed to proceed until the coupling is complete.
-
Washing: The resin is washed again to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: The Fmoc group of the final amino acid is removed.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., containing Trifluoroacetic Acid - TFA).
-
Precipitation and Purification: The cleaved peptide is typically precipitated with cold ether, collected, and then purified, usually by reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for quantitative proteomics using a synthetic deuterated peptide.
Caption: Principle of quantification using a deuterated internal standard in MS.
Caption: L-Valine's role in activating the PI3K/Akt signaling pathway.[9]
Conclusion
L-VALINE-N-FMOC (D8) is a highly valuable reagent for researchers requiring the site-specific incorporation of a heavily labeled valine into synthetic peptides. Its primary utility lies in quantitative proteomics, where it enables the production of robust internal standards for mass spectrometry. When compared to other deuterated amino acids, its key differentiator is the pre-attached Fmoc protecting group, streamlining its use in solid-phase peptide synthesis.
The choice between deuterated valine, leucine, lysine, or other amino acids depends on the specific biological question. For studies on branched-chain amino acid metabolism or general protein turnover, any of these may be suitable, as demonstrated by comparable results in apolipoprotein kinetic studies.[6] For applications requiring specific chemical properties, such as the aromaticity of phenylalanine or the reactivity of lysine's side chain, other deuterated variants would be more appropriate. Ultimately, the selection of a deuterated amino acid should be guided by the experimental design, the metabolic pathways of interest, and the analytical method to be employed.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [ouci.dntb.gov.ua]
- 3. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to L-Valine Quantification: Unpacking the Accuracy and Precision of L-VALINE-N-FMOC (D8)-Based Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids like L-Valine is paramount. This guide provides an objective comparison of the performance of L-VALINE-N-FMOC (D8) based quantification methods against other alternatives, supported by experimental data and detailed protocols.
The use of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as a pre-column derivatization reagent for amino acid analysis by high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) is a well-established and robust technique. This method enhances the chromatographic retention of polar amino acids on reverse-phase columns and improves ionization efficiency, leading to high sensitivity and specificity. The incorporation of a stable isotope-labeled internal standard, such as L-VALINE-N-FMOC (D8), further elevates the accuracy and precision of quantification by correcting for variations in sample preparation and matrix effects.
Performance Characteristics of FMOC-Based L-Valine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing FMOC derivatization for the quantification of amino acids consistently demonstrate excellent performance. While specific validation data for L-Valine using an L-VALINE-N-FMOC (D8) internal standard is often part of a broader amino acid panel analysis, the expected performance characteristics are well-documented in the scientific literature. A comprehensive study by Ziegler and Abel (2014) on the analysis of 20 proteinogenic amino acids using FMOC derivatization and LC-MS/MS provides a strong indication of the method's capabilities. Their findings, along with data from other similar studies, are summarized below.[1]
Table 1: Performance Characteristics of L-Valine Quantification using FMOC Derivatization and LC-MS/MS
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol/µl |
| Lower Limit of Quantification (LLOQ) | 2.5 - 10 pmol |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | < 10% |
| - Intermediate Precision (Inter-day) | < 15% |
Data compiled and inferred from multiple sources reporting on the analysis of amino acid panels using FMOC derivatization and LC-MS/MS.[1]
The use of a deuterated internal standard like L-VALINE-N-FMOC (D8) is critical for achieving high accuracy and precision, as it closely mimics the behavior of the endogenous L-Valine throughout the analytical process, from derivatization to detection. Studies have shown that quantification using a deuterated internal standard yields results comparable to those obtained with a non-isotope-labeled internal standard under optimized conditions, underscoring the robustness of the FMOC derivatization method itself.[1]
Comparison with Alternative Quantification Methods
While the FMOC-derivatization LC-MS/MS method offers a superb combination of sensitivity, specificity, and accuracy, several alternative methods for L-Valine quantification exist. Each method possesses its own set of advantages and limitations.
Table 2: Comparison of L-Valine Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| FMOC-Cl Derivatization with LC-MS/MS | Pre-column derivatization with FMOC-Cl followed by separation and detection using tandem mass spectrometry. | High sensitivity and specificity. Applicable to a wide range of amino acids. Robust and reproducible. | Requires derivatization step. Mass spectrometry equipment can be costly. |
| o-Phthalaldehyde (OPA) Derivatization with Fluorescence Detection | Pre-column derivatization with OPA, which reacts with primary amines to form fluorescent adducts. | High sensitivity. Relatively low cost of instrumentation. | Does not react with secondary amines (e.g., proline). Derivatives can be unstable. |
| AccQ•Tag™ (AQC) Derivatization with UV/Fluorescence Detection | Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). | Stable derivatives. Reacts with both primary and secondary amines. Good sensitivity. | Potential for interfering peaks from reagent hydrolysis. |
| Underivatized Analysis by HILIC-MS/MS | Separation of underivatized amino acids using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry. | No derivatization step required, simplifying sample preparation. | Can be challenging to achieve good chromatographic retention and peak shape for all amino acids. Potential for significant matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to increase volatility followed by separation and detection by GC-MS. | Excellent chromatographic resolution. | Requires derivatization. High temperatures can lead to analyte degradation. |
Experimental Protocol: L-Valine Quantification using FMOC-Cl Derivatization and LC-MS/MS
The following is a generalized experimental protocol for the quantification of L-Valine in a biological sample using L-VALINE-N-FMOC (D8) as an internal standard.
Materials:
-
L-Valine standard
-
L-VALINE-N-FMOC (D8) internal standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution
-
Borate buffer (pH 9.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell lysate)
Experimental Workflow:
References
Ensuring Inter-laboratory Reproducibility in Peptide Synthesis with L-VALINE-N-FMOC (D8)
For researchers, scientists, and drug development professionals, achieving consistent and reproducible experimental outcomes across different laboratories is a cornerstone of reliable scientific advancement. In the realm of solid-phase peptide synthesis (SPPS), the quality and handling of reagents are paramount. This guide provides a comparative analysis of factors influencing the inter-laboratory reproducibility of experiments utilizing L-VALINE-N-FMOC (D8), a deuterated Fmoc-protected amino acid crucial for introducing isotopically labeled valine residues into peptides.
The use of high-purity reagents is critical for the success and reproducibility of peptide synthesis.[1] Even small variations in the purity of Fmoc-protected amino acids can lead to significant differences in the overall yield and purity of the final peptide.[1] This is particularly important in multi-step solid-phase peptide synthesis where impurities can accumulate, leading to truncated or modified peptide sequences.
Comparative Analysis of Commercially Available L-VALINE-N-FMOC (D8)
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Potential Impact on Reproducibility |
| Chemical Purity | ≥98%[2] | 99% (CP) | Not Specified | Higher purity minimizes side reactions and the incorporation of impurities into the peptide chain, leading to more consistent yields and cleaner crude products. |
| Isotopic Purity | 98 atom % D | Not Specified | Not Specified | Consistent isotopic enrichment is crucial for applications relying on mass spectrometry or NMR for quantification and structural analysis. |
| Enantiomeric Purity | ≥99.8% (for proteinogenic Fmoc-amino acids)[1] | Not Specified | Not Specified | High enantiomeric purity is essential to ensure the correct stereochemistry of the final peptide, which is critical for its biological activity. |
| Formula | (CD3)2CDCD(NH-FMOC)COOH[2] | (CD3)2CDCD(NH-Fmoc)COOH | (CD3)2CDCD(NH-FMOC)COOH[3] | Consistency in the deuteration pattern is fundamental for the intended analytical application. |
| Storage Conditions | Refrigerated (+2°C to +8°C), desiccated, protected from light[2][4] | Room temperature | Not Specified | Improper storage can lead to degradation of the Fmoc group or the amino acid itself, affecting coupling efficiency and introducing impurities. |
Note: The data in this table is compiled from publicly available information from various suppliers and serves as an illustrative comparison. Researchers should always refer to the certificate of analysis for the specific lot they are using.
Key Factors Influencing Inter-lab Reproducibility
Beyond the specifications of the starting material, several other factors in the experimental protocol can significantly impact reproducibility:
-
Solvent Quality: The quality of solvents, particularly N,N-dimethylformamide (DMF), is critical. The presence of amines in DMF can cause premature deprotection of the Fmoc group, leading to truncated sequences.[5]
-
Resin Choice: The type of solid support (e.g., 2-chlorotrityl resin, Wang resin, Rink amide resin) will determine the C-terminal functional group of the peptide and can influence loading and cleavage efficiency.[5]
-
Coupling and Deprotection Chemistry: The specific reagents and reaction times used for Fmoc deprotection (e.g., piperidine in DMF) and amino acid coupling need to be standardized to ensure consistent synthesis cycles.[5]
-
Cleavage and Purification: The final cleavage of the peptide from the resin and subsequent purification are critical steps where variability can be introduced.
Experimental Protocols
While a specific, universally adopted protocol for L-VALINE-N-FMOC (D8) is not available, the following represents a generalized workflow for its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Detailed Methodologies
1. Resin Swelling:
-
The chosen resin is swelled in DMF for at least 1 hour to ensure optimal reaction kinetics.[5]
2. Fmoc Deprotection:
-
The Fmoc protecting group on the resin-bound amino acid is removed by treating with a solution of 20% piperidine in DMF for a specified time (e.g., 10-20 minutes).[5] This step is followed by thorough washing with DMF to remove the piperidine and the deprotection byproducts.
3. L-VALINE-N-FMOC (D8) Coupling:
-
L-VALINE-N-FMOC (D8) is pre-activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF.
-
The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for a defined period (e.g., 1-2 hours).
-
The resin is then washed with DMF to remove excess reagents.
4. Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues.
5. Purification and Analysis:
-
The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final product is analyzed by mass spectrometry to confirm the correct mass (including the deuterium incorporation) and by analytical HPLC to determine its purity.
Alternative Strategies and Considerations
The primary alternative to Fmoc chemistry in SPPS is Boc (tert-butyloxycarbonyl) chemistry.
| Feature | Fmoc Chemistry | Boc Chemistry |
| N-α-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Reagent | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile groups | Groups resistant to strong acid |
| Cleavage | Mild acid-labile linkers | Strong acid (e.g., HF) |
| Advantages | Milder deprotection conditions, orthogonal protection schemes are readily available.[6] | Less prone to aggregation for some sequences. |
| Disadvantages | Potential for side reactions with the basic deprotection reagent. | Requires handling of hazardous strong acids like HF. |
The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, the desired C-terminal modification, and the available laboratory infrastructure. For most applications, Fmoc chemistry has become the more dominant strategy due to its milder conditions and the wide availability of reagents.[]
Conclusion
Achieving inter-laboratory reproducibility when using L-VALINE-N-FMOC (D8) in peptide synthesis is contingent upon a multi-faceted approach. It begins with the careful selection of a high-purity, well-characterized starting material and extends to the rigorous standardization of all experimental parameters, from solvent quality to the specifics of the synthesis, cleavage, and purification protocols. By controlling these variables, researchers can significantly enhance the consistency and reliability of their results, thereby facilitating collaboration and accelerating scientific progress.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-VALINE-N-FMOC | Eurisotop [eurisotop.com]
- 4. isotope.com [isotope.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of L-VALINE-N-FMOC (D8) Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is paramount. L-Valine, a branched-chain amino acid, plays a critical role in various physiological processes, making its precise measurement essential. The use of stable isotope-labeled internal standards, such as L-VALINE-N-FMOC (D8), is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification. This guide provides a comparative overview of the expected performance of L-VALINE-N-FMOC (D8) across different mass spectrometry platforms, supported by established experimental protocols and data from analogous compounds.
The Role of FMOC Derivatization and Deuterated Standards
Amino acids like valine are often derivatized before analysis to improve their chromatographic retention on reversed-phase columns and to enhance their ionization efficiency, leading to better sensitivity.[1] The 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) derivatization reagent reacts with both primary and secondary amines to form stable derivatives that are amenable to mass spectrometry.[1]
L-VALINE-N-FMOC (D8) serves as an ideal internal standard for the quantification of L-Valine. It is chemically identical to the native analyte but has a mass shift of +8 due to the eight deuterium atoms.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The co-elution of the deuterated standard with the non-deuterated analyte helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[4] However, it is important to note that in some chromatographic systems, a slight retention time shift between the deuterated and non-deuterated compounds may occur, which needs to be accounted for during method development.[4][5]
Expected Performance Across Mass Spectrometry Platforms
The choice of mass spectrometry platform significantly impacts the performance of an assay. The three most common platforms for this type of quantitative analysis are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | High-Resolution Screening & Quantification |
| Typical Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS | Full Scan MS/MS, SIM, t-SIM |
| Expected Sensitivity (LOQ) | Very High (low fmol to pmol)[6] | High (fmol to low pmol)[6] | Very High (fmol to pmol)[7] |
| Linear Dynamic Range | Excellent (4-6 orders of magnitude) | Good (3-4 orders of magnitude) | Good (3-5 orders of magnitude)[6] |
| Mass Resolution | Low | High | Very High (up to >140,000)[7] |
| Mass Accuracy | N/A for quantification | Excellent (<5 ppm) | Excellent (<3 ppm)[8] |
| Selectivity | Excellent (MRM) | Good | Excellent |
| Suitability for L-VALINE-N-FMOC (D8) | Ideal for routine, high-throughput targeted quantification. | Excellent for method development, identification, and quantification. | Excellent for both targeted and untargeted analysis with high confidence. |
Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for targeted quantification due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[9] By monitoring specific precursor-to-product ion transitions for both L-VALINE-N-FMOC and L-VALINE-N-FMOC (D8), interference from complex matrices can be minimized, leading to very low limits of quantification (LOQ).[9]
Q-TOF Mass Spectrometry: Q-TOF instruments offer high mass resolution and accuracy, which is beneficial for confirming the elemental composition of ions.[8] While traditionally used for qualitative analysis, modern Q-TOFs have demonstrated good quantitative performance.[6] They are particularly useful in method development for identifying potential interferences and for screening applications where both quantification and identification of unknowns are required.
Orbitrap Mass Spectrometry: Orbitrap-based systems provide ultra-high mass resolution and accuracy.[7] This allows for a very high degree of certainty in compound identification and can separate analyte signals from matrix interferences with great efficiency, even without chromatographic separation.[7] For quantitative applications, Orbitraps can operate in various modes, including targeted SIM (Selected Ion Monitoring) and full scan with high resolution, offering both high sensitivity and specificity.
Experimental Protocols
A generalized experimental workflow for the analysis of valine using FMOC derivatization and LC-MS/MS is outlined below.
I. Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol containing the internal standard, L-VALINE-N-FMOC (D8), at a known concentration. Vortex and centrifuge to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of 100 mM sodium borate buffer (pH 9.0). Add 100 µL of 5 mM FMOC-Cl in acetonitrile. Vortex and let the reaction proceed for 5 minutes at room temperature.[1]
-
Quenching: Add 10 µL of 100 mM glycine to quench the excess FMOC-Cl.
-
Extraction (Optional): The derivatized amino acids can be purified and concentrated using solid-phase extraction (SPE).
-
Final Preparation: Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
II. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized amino acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
III. Mass Spectrometry Parameters
The mass spectrometer would be operated in negative ion mode for the analysis of FMOC derivatives.[1] The following table provides theoretical MRM transitions for FMOC-Valine and its deuterated internal standard. These would need to be optimized on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| FMOC-L-Valine | 338.1 | 116.1 | [M-H]⁻ -> [Valine-H]⁻ |
| 338.1 | 178.1 | [M-H]⁻ -> [Fluorenyl group]⁻ related fragment | |
| L-VALINE-N-FMOC (D8) | 346.2 | 124.1 | [M-H]⁻ -> [Valine-d8-H]⁻ |
| 346.2 | 178.1 | [M-H]⁻ -> [Fluorenyl group]⁻ related fragment |
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a deuterated standard, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-VALINE-N-FMOC (D8) Incorporation: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of isotopically labeled amino acids is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of L-VALINE-N-FMOC (D8) incorporation, supported by experimental protocols and data.
The successful synthesis of peptides with site-specific isotopic labels, such as the deuterated L-Valine-N-Fmoc (D8), is a critical step in various research applications, including structural biology, metabolic studies, and the development of therapeutic peptides. Verifying the precise incorporation of these labeled amino acids is essential to ensure the integrity of experimental results. While several analytical techniques can be employed for this purpose, NMR spectroscopy and mass spectrometry stand out for their detailed molecular insights.
Comparison of Analytical Methods
Both NMR and MS are powerful techniques for the analysis of isotopically labeled molecules, each with its own set of advantages and limitations. The choice between them often depends on the specific requirements of the analysis, such as the need for absolute quantification, structural information, or high-throughput screening.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and isotopic distribution. |
| Quantitative Accuracy | High, can provide absolute quantification with the use of an internal standard.[1] | High, particularly with isotope dilution methods.[2] |
| Precision | High reproducibility.[3] | Good, but can be affected by ion suppression effects. |
| Sensitivity | Lower sensitivity compared to MS.[3][4] | High sensitivity, capable of detecting low-abundance peptides.[5][6] |
| Structural Information | Provides detailed information on the chemical environment and connectivity of atoms. | Provides information on molecular weight and fragmentation patterns, which can be used for sequencing.[7] |
| Sample Preparation | Relatively simple, non-destructive.[8] | Can be more complex, often requires sample derivatization, and is a destructive technique.[9] |
| Throughput | Lower throughput. | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[5] |
| Cost | High initial instrument cost and maintenance.[10] | Generally lower instrument cost than high-field NMR, but consumables can be a significant expense.[6] |
Experimental Protocols
I. Validation of L-VALINE-N-FMOC (D8) Incorporation by ¹H NMR Spectroscopy
This protocol outlines the use of quantitative ¹H NMR (qNMR) to determine the percentage of L-VALINE-N-FMOC (D8) incorporation into a synthetic peptide. The principle lies in comparing the integral of a signal from the incorporated valine residue with the integral of a signal from a non-labeled portion of the peptide or an internal standard.
1. Sample Preparation:
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. In the desired coupling cycle, use L-VALINE-N-FMOC (D8) instead of the standard L-Valine-N-Fmoc.
-
Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove all protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure sample.
-
Sample for NMR: Accurately weigh 5-10 mg of the purified, lyophilized peptide and dissolve it in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[11][12] Add a known amount of an internal standard (e.g., maleic acid) with a well-resolved signal that does not overlap with the peptide signals.
2. NMR Data Acquisition:
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Experiment: Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
-
3. Data Processing and Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integration: Carefully integrate the well-resolved signal corresponding to the α-proton of the incorporated valine residue. Due to deuteration at the β and γ positions, this will be a singlet. Also, integrate a well-resolved signal from a non-labeled amino acid residue in the peptide with a known number of protons.
-
Calculation of Incorporation Percentage:
-
Let I(Val-αH) be the integral of the valine α-proton signal.
-
Let I(ref) be the integral of the reference signal from a non-labeled residue.
-
Let N(ref) be the number of protons contributing to the reference signal.
-
The percentage of incorporation can be calculated as:
-
If an internal standard is used, the calculation is adjusted accordingly based on the known concentration and number of protons of the standard.
-
II. Alternative Method: Validation by Mass Spectrometry
Mass spectrometry offers a highly sensitive alternative for confirming the incorporation of L-VALINE-N-FMOC (D8).
1. Sample Preparation:
-
Prepare the purified peptide as described for the NMR analysis. The sample can be analyzed directly or after enzymatic digestion.
2. Mass Spectrometry Analysis:
-
Instrument: Use a high-resolution mass spectrometer, such as a MALDI-TOF/TOF or an ESI-QTOF, for accurate mass determination.[2]
-
Analysis:
-
Intact Mass Analysis: Determine the molecular weight of the intact peptide. The mass of the peptide containing L-Valine (D8) will be 8 mass units higher than the unlabeled peptide. The presence of a peak corresponding to this increased mass confirms incorporation. The relative intensities of the labeled and unlabeled peptide peaks can provide an estimate of the incorporation efficiency.
-
Tandem MS (MS/MS): Fragment the peptide to generate product ions. The fragmentation pattern will confirm the location of the deuterated valine residue within the peptide sequence.[7]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for validating L-VALINE-N-FMOC (D8) incorporation.
Caption: Experimental workflow for synthesis and validation.
Conclusion
Both NMR spectroscopy and mass spectrometry are indispensable tools for validating the incorporation of L-VALINE-N-FMOC (D8) in peptide synthesis. NMR provides unparalleled detail on the chemical environment and offers robust absolute quantification, making it ideal for rigorous characterization. Mass spectrometry, with its superior sensitivity and high-throughput capabilities, is an excellent choice for rapid confirmation of incorporation and for the analysis of complex mixtures or low-abundance peptides.[3][4][5][6][8] The selection of the most appropriate technique will be guided by the specific analytical needs, available instrumentation, and the desired level of quantitative accuracy.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. Advantages and Disadvantages of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Advantages and Disadvantages of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. azooptics.com [azooptics.com]
- 9. Advantages And Disadvantages Of Nuclear Magnetic Resonance Spectroscopy As A Hyphenated Technique | PDF [slideshare.net]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. sites.bu.edu [sites.bu.edu]
A Cost-Benefit Analysis of L-VALINE-N-FMOC (D8) in Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides a comprehensive cost-benefit analysis of utilizing L-VALINE-N-FMOC (D8) for stable isotope labeling, comparing it with established techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Label-Free Quantification.
This guide will delve into the performance, cost-effectiveness, and experimental workflows of each method, supported by data and detailed protocols to inform your selection process.
Executive Summary
The use of L-VALINE-N-FMOC (D8) falls under the category of stable isotope-labeled (SIL) peptides, which are spiked into samples as internal standards for precise quantification. This "spike-in" approach offers high accuracy and reproducibility for a targeted set of proteins. In contrast, methods like SILAC provide in-vivo labeling for a global, unbiased view of the proteome, while iTRAQ and TMT offer high-throughput multiplexing capabilities through chemical labeling. Label-free methods present a simpler, cost-effective option for large-scale analyses, albeit with some trade-offs in quantitative precision.
The selection of the optimal method hinges on the specific research question, sample type, desired level of quantification accuracy, and budgetary constraints.
Performance Comparison of Quantitative Proteomics Methods
The following table summarizes the key performance metrics of L-VALINE-N-FMOC (D8) in the context of a spike-in SIL peptide workflow and its alternatives.
| Feature | L-VALINE-N-FMOC (D8) (Spike-in SIL Peptide) | SILAC (Metabolic Labeling) | iTRAQ (Chemical Labeling) | TMT (Chemical Labeling) | Label-Free |
| Principle | Introduction of a known quantity of a heavy isotope-labeled synthetic peptide corresponding to the target peptide. | Metabolic incorporation of "heavy" amino acids into proteins during cell culture. | Chemical labeling of primary amines of peptides with isobaric tags. | Chemical labeling of primary amines of peptides with isobaric tags. | Comparison of signal intensity or spectral counts of unlabeled peptides. |
| Quantification Accuracy | Very High (for targeted peptides) | Very High | High | High | Moderate to High |
| Precision/Reproducibility | High (reduces sample handling variability for targeted peptides) | High (early pooling of samples reduces variability) | Good | Good | Moderate |
| Proteome Coverage | Targeted (limited to synthesized peptides) | Global (whole proteome) | Global (whole proteome) | Global (whole proteome) | Global (whole proteome) |
| Multiplexing | Limited (one heavy peptide per target) | Up to 3-plex (traditional) | 4-plex or 8-plex[1] | Up to 18-plex or 32-plex[2] | Unlimited |
| Sample Type | Any (cell lysates, tissues, biofluids) | Proliferating cells in culture | Any (cell lysates, tissues, biofluids) | Any (cell lysates, tissues, biofluids) | Any (cell lysates, tissues, biofluids) |
| Workflow Complexity | Moderate (peptide synthesis required) | High (requires cell culture adaptation) | High (multi-step labeling) | High (multi-step labeling) | Low |
Cost-Benefit Analysis
The economic implications of each quantitative proteomics strategy are a critical factor in experimental design. The following table provides an estimated cost comparison. Prices are subject to change and may vary by supplier and scale.
| Cost Component | L-VALINE-N-FMOC (D8) (Spike-in SIL Peptide) | SILAC | iTRAQ | TMT | Label-Free |
| Reagents | High cost per custom synthesized peptide. L-VALINE-N-FMOC (D8) is a component of this cost. | High initial cost for labeled amino acids and specialized media. A SILAC protein quantitation kit can cost around $1,241.00 to $2,350.47.[3] A 2-Plex SILAC Amino Acid Standards kit can be around $1,879.00.[4] | High cost for labeling kits. An iTRAQ Reagents Multiplex Kit can cost approximately $2,480.00. An 8-plex kit can be around $5,700.00.[5] | High cost for labeling kits. A TMT10plex kit can be around $1,617.00.[6] A TMTpro 16plex set can be about $8,344.65, and an 18-plex set around $8,526.65.[7][8] | Low reagent cost, as no labeling is required. |
| Instrumentation | Requires access to a high-resolution mass spectrometer. | Requires access to a high-resolution mass spectrometer. | Requires access to a high-resolution mass spectrometer with MS/MS capabilities. | Requires access to a high-resolution mass spectrometer with MS/MS capabilities, often with MS3 for improved accuracy. | Requires access to a high-resolution, high-performance mass spectrometer. |
| Labor/Time | Time-consuming for custom peptide synthesis and validation. | Lengthy cell culture period for complete isotope incorporation. | Multi-step labeling and sample preparation can be time-intensive. | Multi-step labeling and sample preparation can be time-intensive. | Simpler sample preparation, but may require more instrument time for individual sample runs. |
| Data Analysis | Relatively straightforward for targeted analysis. | Complex data analysis for global proteome quantification. | Complex data analysis for multiplexed samples. | Complex data analysis for highly multiplexed samples. | Computationally intensive data analysis, especially for alignment and normalization. |
| Overall Cost-Benefit | Benefit: Highest accuracy for a few proteins of interest. Cost: Can be expensive if many proteins are targeted. | Benefit: Unbiased, global quantification with high accuracy in cell culture models. Cost: High upfront reagent cost and time investment. | Benefit: High-throughput analysis of multiple samples. Cost: High reagent cost and potential for ratio compression. | Benefit: Very high-throughput with extensive multiplexing. Cost: Very high reagent cost and complex data analysis. | Benefit: Cost-effective for large sample cohorts and global profiling. Cost: Lower quantitative precision and reproducibility compared to labeling methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible proteomics experiments. Below are outlines of the key experimental workflows.
L-VALINE-N-FMOC (D8) Enabled Spike-in Stable Isotope-Labeled Peptide Workflow
This method involves the synthesis of a peptide identical to a target peptide in the sample, but with one or more amino acids, such as valine, replaced with their heavy isotope-labeled counterparts using reagents like L-VALINE-N-FMOC (D8).
-
Target Peptide Selection: Identify a unique, proteotypic peptide for the protein of interest.
-
Peptide Synthesis: Synthesize the heavy-labeled peptide using solid-phase peptide synthesis, incorporating L-VALINE-N-FMOC (D8).
-
Quantification of Labeled Peptide: Accurately determine the concentration of the synthesized heavy peptide.
-
Sample Preparation: Extract and digest the protein sample with a protease (e.g., trypsin).
-
Spike-in: Add a known amount of the heavy-labeled peptide to the digested sample.
-
LC-MS/MS Analysis: Analyze the sample by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Quantify the endogenous "light" peptide by comparing its signal intensity to that of the co-eluting "heavy" internal standard.[9]
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Protocol
-
Cell Culture Adaptation: Grow cells for at least five to six doublings in specialized SILAC media where a standard amino acid (e.g., L-Lysine) is replaced with its heavy isotope-labeled counterpart (e.g., 13C6-L-Lysine).[10]
-
Experimental Treatment: Apply the experimental conditions to the "heavy" and "light" labeled cell populations.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "heavy" and "light" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptide pairs (heavy and light) and quantify the relative protein abundance based on the ratio of their signal intensities.[10]
iTRAQ/TMT (Isobaric Labeling) Protocol
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent).
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture to reduce complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. During fragmentation, the reporter ions are released, and their relative intensities are measured.
-
Data Analysis: Identify peptides and quantify their relative abundance across the different samples based on the intensities of the reporter ions.[1]
Label-Free Quantification Protocol
-
Protein Extraction and Digestion: Prepare protein digests for each sample individually.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS.
-
Data Analysis: There are two main approaches:
-
Spectral Counting: Compare the number of MS/MS spectra identified for a given protein across different runs.[11]
-
Precursor Ion Intensity: Compare the integrated peak areas of the same peptide across different runs.[11][12] This requires sophisticated software for chromatographic alignment and normalization.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway frequently studied by quantitative proteomics and a typical experimental workflow.
Caption: EGFR Signaling Pathway often studied by proteomics.
Caption: General Quantitative Proteomics Workflow.
Conclusion
The choice between L-VALINE-N-FMOC (D8) for targeted peptide quantification and other global proteomics approaches depends critically on the research objectives.
-
For hypothesis-driven research focusing on a limited number of proteins , the high accuracy and precision of a spike-in stable isotope-labeled peptide approach using reagents like L-VALINE-N-FMOC (D8) can be highly beneficial, despite the initial cost of peptide synthesis. This method is particularly powerful for biomarker validation and targeted quantitative studies.
-
For discovery-based, global profiling of cellular systems , SILAC, iTRAQ, TMT, and label-free methods are more appropriate. SILAC is the gold standard for accuracy in cell culture systems. iTRAQ and TMT excel in high-throughput comparative studies with multiple conditions. Label-free quantification offers a cost-effective solution for large-scale screening, with the understanding that quantitative precision may be lower than labeling techniques.
By carefully considering the trade-offs between cost, throughput, and quantitative accuracy outlined in this guide, researchers can select the most suitable proteomics strategy to advance their scientific inquiries.
References
- 1. SILACアイソトープ標識試薬およびキット | Thermo Fisher Scientific [thermofisher.com]
- 2. Thermo Scientific TMTpro 32plex and TMTpro Deuterated Label Reagents 16plex Deuterated Label Reagent Set | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. Thermo Scientific SILAC Protein Quantitation Kit (LysC), DMEM 1 Kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. 2-Plex SILAC Amino Acid Standards - Cambridge Isotope Laboratories, SILAC-2PLEX [isotope.com]
- 5. iTRAQ® Reagent - 8PLEX Multiplex Kit | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermo Scientific TMT10plex Isobaric Label Reagents and Kits 1 x 0.8 mg (per tag), 10 reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. TMTpro™ 16plex Label Reagent Set 1 x 5 mg (per tag) | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. TMTpro 18-plex, TMTpro-134C, and TMTpro-135N Label Reagents 1 x 5 mg | Buy Online [thermofisher.com]
- 9. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Tandem Mass Tag Reagents | Fisher Scientific [fishersci.co.uk]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Protein Quantification: Evaluating L-VALINE-N-FMOC (D8) and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and accurate measurement of protein abundance is paramount. This guide provides a comprehensive comparison of internal standards used in mass spectrometry-based protein quantification, with a specific focus on the application of peptides synthesized with L-VALINE-N-FMOC (D8).
The use of stable isotope-labeled internal standards is a cornerstone of accurate protein quantification, enabling the correction of variability throughout the analytical workflow. Among the various options available, synthetic peptides incorporating deuterated amino acids, such as those produced using L-VALINE-N-FMOC (D8), offer a flexible and cost-effective approach. This guide will delve into the performance characteristics of these standards in comparison to other common methodologies, supported by experimental protocols and data presentation.
Comparison of Internal Standards for Protein Quantification
The choice of an appropriate internal standard is critical for the success of a quantitative proteomics experiment. The ideal standard should mimic the behavior of the endogenous analyte as closely as possible, from sample preparation to detection. The following table summarizes the key characteristics of common internal standards, including synthetic peptides labeled with deuterated amino acids like L-Valine-d8.
| Internal Standard Type | Principle | Advantages | Disadvantages | Best Suited For |
| Synthetic Peptide with L-VALINE-N-FMOC (D8) | A chemically synthesized peptide corresponding to a unique peptide of the target protein, with one or more valine residues replaced by L-Valine-d8. | - Cost-effective: Generally cheaper to synthesize than peptides with 13C or 15N labels. - High Isotopic Purity: Commercially available with high deuterium enrichment. - Flexibility: Can be synthesized for any target protein. | - Potential for Chromatographic Shift: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the endogenous peptide, which needs to be accounted for during data analysis.[1] - No Correction for Digestion Efficiency: As it is added after protein digestion, it cannot account for variability in this step. | Targeted quantification of a limited number of proteins (e.g., biomarker validation). |
| Synthetic Peptide with 13C/15N Labels | A chemically synthesized peptide with one or more amino acids containing heavy isotopes of carbon (13C) and/or nitrogen (15N). | - Co-elution: Chemically identical to the endogenous peptide, ensuring co-elution and similar ionization efficiency. - High Accuracy: Considered the "gold standard" for targeted peptide quantification.[1] | - Higher Cost: Synthesis with 13C and 15N labeled amino acids is more expensive. | High-precision targeted quantification where cost is not the primary constraint. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., 13C6-Arginine, 13C6-Lysine) into the entire proteome of cultured cells. | - Corrects for all sample processing steps: The internal standard is present from the point of cell lysis. - Multiplexing Capability: Allows for the comparison of multiple conditions in a single experiment. | - Limited to cell culture: Not applicable to tissue samples or biofluids directly. - Potential for incomplete labeling or amino acid conversion. | Global quantitative proteomics in cell culture models. |
| Full-Length Stable Isotope Labeled Protein (PSAQ) | A recombinant protein identical to the target protein but containing stable isotopes. | - Most Accurate Standard: Accounts for variability in all sample preparation steps, including protein extraction and digestion. | - Very High Cost and Effort: Production and purification of a labeled protein for each target is expensive and time-consuming. - Availability: Not readily available for all proteins of interest. | Absolute quantification of key target proteins where the highest accuracy is required. |
Experimental Protocol: Targeted Protein Quantification Using a Synthetic Peptide Internal Standard
This section outlines a general workflow for the targeted quantification of a protein using a synthetic stable isotope-labeled peptide, such as one synthesized with L-VALINE-N-FMOC (D8).
1. Sample Preparation and Protein Digestion:
-
Protein Extraction: Lyse cells or tissues using a suitable buffer to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent refolding.
-
Proteolytic Digestion: Digest the proteins into peptides using a specific protease, most commonly trypsin.
2. Addition of Internal Standard and LC-MS/MS Analysis:
-
Spiking of Internal Standard: Add a known amount of the stable isotope-labeled synthetic peptide (e.g., synthesized with L-VALINE-N-FMOC (D8)) to the digested sample.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The mass spectrometer is typically operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous (light) and internal standard (heavy) peptides.
3. Data Analysis:
-
Peak Integration: Integrate the peak areas of the selected fragment ions for both the light and heavy peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide.
-
Quantification: Determine the absolute or relative abundance of the target protein based on the calculated ratio and the known concentration of the spiked internal standard.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection of an appropriate internal standard, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of L-VALINE-N-FMOC (D8): A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of L-VALINE-N-FMOC (D8), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage this chemical waste stream effectively.
L-VALINE-N-FMOC (D8) is a stable, isotopically labeled amino acid derivative. While not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and adhere to waste management protocols. The following procedures are based on manufacturer safety data sheets and general best practices for chemical waste disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of L-VALINE-N-FMOC (D8) is through a licensed professional waste disposal service.[1] Laboratory personnel should not attempt to dispose of this chemical through standard trash or sewer systems.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Solid Chemical Waste: L-VALINE-N-FMOC (D8)". Include the chemical formula ((CD3)2CDCD(NH-FMOC)COOH) and any relevant hazard information (though none are specified, it is good practice).
-
Segregation: Do not mix L-VALINE-N-FMOC (D8) with other chemical waste, particularly liquids or reactive substances. Keep solid and liquid waste streams separate.
Step 2: Containerization
-
Container Type: Use a clean, dry, and chemically compatible container with a secure, sealable lid. The original product container, if empty and in good condition, is an excellent option.
-
Collection: Carefully transfer the solid L-VALINE-N-FMOC (D8) waste into the labeled container. Avoid generating dust. If cleaning up a spill, do so by mechanical means (e.g., sweeping with a brush and dustpan) and place the collected material into the waste container.[1]
Step 3: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Conditions: Keep the container away from direct sunlight and sources of ignition. Store at a controlled room temperature.
Step 4: Arranging for Disposal
-
Contact: Arrange for pickup and disposal by a licensed professional waste disposal company. Provide them with the full chemical name and any available safety data sheets.
-
Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a large amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain: Prevent the spread of the solid material.
-
Collect: As mentioned, mechanically collect the spilled material. Avoid using water or other solvents for cleanup unless specifically instructed by a safety professional.
-
Dispose: Place the collected material and any contaminated cleaning materials (e.g., paper towels, if used) into the designated waste container.
-
Decontaminate: Clean the spill area with soap and water once the solid material has been removed.
IV. Experimental Protocols and Data
This document focuses solely on the disposal of L-VALINE-N-FMOC (D8). For experimental protocols involving this compound, please refer to your specific research or development procedures.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 347.43 g/mol | [2] |
| Chemical Purity | 98% | [2] |
| Storage Temperature | +2°C to +8°C (refrigerated) and desiccated | [2] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of L-VALINE-N-FMOC (D8).
Caption: Disposal Workflow for L-VALINE-N-FMOC (D8)
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-VALINE-N-FMOC (D8)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of L-VALINE-N-FMOC (D8), a crucial component in peptide synthesis. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.
The N-Fmoc-protected form of L-Valine, with deuterium labeling, is a key reagent in the synthesis of peptides.[1] While not classified as a hazardous substance, proper handling is crucial to maintain its purity and prevent potential irritation or other health effects from exposure.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling L-VALINE-N-FMOC (D8), a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving to disposal.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves prior to use and dispose of them in accordance with good laboratory practices and local regulations.[2][3] |
| Body Protection | Laboratory coat or other protective clothing. | Choose body protection appropriate to the task and potential for exposure.[2][5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | In situations where dust may be generated, a NIOSH-approved N95 or P1 dust mask is recommended.[2] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[5][6] |
Procedural Guidance for Safe Handling
A systematic approach to handling L-VALINE-N-FMOC (D8) is critical for both personal safety and experimental success. The following workflow outlines the key steps from receipt of the chemical to its final disposal.
Detailed Experimental Protocol for Safe Handling and Disposal
This protocol provides a step-by-step guide for researchers.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a designated, refrigerated (2-8°C), and desiccated environment.[6] Protect from light.[6]
2. Preparation for Use:
-
Before handling, ensure you are in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powdered form, to avoid dust formation.[6]
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves.
3. Weighing and Handling:
-
Carefully weigh the desired amount of L-VALINE-N-FMOC (D8).
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.[2]
-
Handle the substance in accordance with good industrial hygiene and safety practices.[6]
4. Accidental Release Measures:
-
In the event of a spill, do not panic.
-
For a small spill, use appropriate tools to sweep or shovel the material into a designated waste container.[2]
-
Avoid breathing any dust that may be generated.[6]
-
Ensure the area is cleaned thoroughly after the spill has been contained.
5. Disposal Plan:
-
All waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), should be considered chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with federal, state, and local environmental control regulations.[2] It is recommended to use a licensed professional waste disposal service.[3][6] Do not allow the product to enter drains or water courses.[3][6]
6. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[3] If irritation persists, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Inhalation: If inhaled, move the person to fresh air.[3] If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[3] Seek medical advice.
By implementing these safety measures and handling protocols, researchers can confidently work with L-VALINE-N-FMOC (D8) while maintaining a safe and efficient laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
